LN5P45
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
trans-(1S,2S)-N'-(2-chloroacetyl)-2-(3-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-2-4-9(5-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18)/t10-,11+/m1/s1 |
InChI Key |
VSHXIYGPPZYAGS-MNOVXSKESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H]2C(=O)NNC(=O)CCl |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2C(=O)NNC(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of LN5P45 in Cancer Cells: A Technical Guide to a Novel OTUB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LN5P45 has emerged as a potent and selective small-molecule inhibitor of Ovarian Tumor domain-containing Ubiquitin Thioesterase 2 (OTUB2), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers.[1][2] This technical guide provides a comprehensive overview of the function of this compound in cancer cells, focusing on its mechanism of action, its impact on cellular signaling pathways, and its potential as a therapeutic agent. The information presented herein is intended to support further research and drug development efforts targeting the OTUB2 pathway.
Introduction to this compound and its Target: OTUB2
This compound is a chemically improved inhibitor that targets OTUB2 with high selectivity and efficacy.[1][2] It contains a chloroacethydrazide moiety that covalently binds to the active-site cysteine residue of OTUB2, thereby inhibiting its deubiquitinating activity.[1][2]
OTUB2 is a member of the ovarian tumor (OTU) superfamily of deubiquitinases and is frequently overexpressed in various tumor types, where it plays a crucial role in tumor progression and metastasis.[1][2] Its substrates are involved in key cancer-related processes, including the Warburg effect and cell signaling pathways that promote tumorigenesis.
Mechanism of Action of this compound
The primary function of this compound in cancer cells is the inhibition of OTUB2's deubiquitinase activity. A significant and unexpected consequence of this inhibition is the induction of monoubiquitination on OTUB2 itself, specifically at lysine 31 (K31).[1][3][4] This inhibitor-induced post-translational modification may have further implications for OTUB2's function and stability, representing a novel aspect of its regulation.
Impact on Cancer Cell Signaling Pathways
OTUB2 has been shown to stabilize key proteins involved in cancer progression. By inhibiting OTUB2, this compound can indirectly modulate these signaling pathways. One of the critical pathways influenced by OTUB2 is the AKT/mTOR signaling pathway. OTUB2 stabilizes U2AF2 (U2 small nuclear RNA auxiliary factor 2), which in turn promotes the Warburg effect and tumorigenesis through the AKT/mTOR pathway in non-small cell lung cancer.[1]
The following diagram illustrates the proposed signaling pathway involving OTUB2 and the intervention point of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for OTUB2 | 2.3 µM | in vitro | [3][4] |
| Selectivity | ~20-fold more potent for OTUB2 than OTUD3 | in vitro DUB panel | [1][2] |
| Marginal Inhibition (IC50) | > 100 µM | UCHL1, USP16 | [1][2] |
Experimental Protocols
Detailed experimental protocols for studying this compound are crucial for reproducibility. Below are outlines of key experimental methodologies.
Cell Culture and Treatment
-
Cell Lines:
-
MDA-MB-231 (bone-metastatic derivative): Reported to have relatively high endogenous levels of OTUB2.[1][2]
-
HEK293T: Used for exogenous expression of GFP-OTUB2 mutants to study ubiquitination.[1]
-
HeLa: Utilized for streamlined cysteine activity-based protein profiling (SLC-ABPP) to assess proteome-wide selectivity.[1][2]
-
-
Treatment: Cells are typically treated with this compound at a concentration of 10 µM for 4 hours to observe effects on OTUB2 ubiquitination.[1]
Western Blotting for OTUB2 Monoubiquitination
This protocol is used to detect the inhibitor-induced monoubiquitination of OTUB2.
Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)
This method assesses the selectivity of this compound across the proteome.
Therapeutic Potential and Future Directions
The selective inhibition of OTUB2 by this compound presents a promising therapeutic strategy for cancers that overexpress this deubiquitinase. The ability of this compound to induce monoubiquitination of OTUB2 opens up new avenues for understanding the regulation of DUBs and could be exploited for therapeutic benefit.[1]
Future research should focus on:
-
Elucidating the full spectrum of OTUB2 substrates in different cancer contexts.
-
Investigating the functional consequences of this compound-induced OTUB2 monoubiquitination.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
-
Exploring the potential of this compound in combination with other anti-cancer agents.
This compound also serves as a valuable chemical tool to further probe the biology of OTUB2 and its role in cellular homeostasis and disease.[2] Its high selectivity makes it an excellent probe for dissecting the specific functions of OTUB2 in complex biological systems.
References
The Discovery and Synthesis of LN5P45: A Covalent Inhibitor of the Deubiquitinase OTUB2
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
LN5P45 is a potent and selective covalent inhibitor of Otubain 2 (OTUB2), a deubiquitinating enzyme implicated in tumor progression and metastasis.[1][2][3][4] This document provides a comprehensive overview of the discovery and synthesis of this compound, presenting key data, detailed experimental methodologies, and a visualization of its mechanism of action. The development of this compound represents a significant advancement in the quest for selective chemical probes to study the biology of OTUB2 and as a potential starting point for the development of novel cancer therapeutics.[1][2]
Introduction to OTUB2 and the Rationale for Inhibition
Otubain 2 (OTUB2) is a cysteine protease belonging to the ovarian tumor (OTU) family of deubiquitinating enzymes (DUBs).[1][4] DUBs play a critical role in cellular processes by reversing the process of ubiquitination, thereby regulating protein stability and function. Elevated levels and activity of OTUB2 have been associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[1][4] The development of potent and selective inhibitors of OTUB2 is crucial for both elucidating its specific biological functions and for validating it as a drug target.[1][4] this compound was developed to meet the need for a chemically improved inhibitor with high potency and selectivity for OTUB2.[1][2][3]
Discovery of this compound
The discovery of this compound was the result of a focused chemical optimization effort starting from a previously identified, moderately potent OTUB2 inhibitor, COV-1.[1] The research, conducted by a team at the Leiden University Medical Center, aimed to improve the inhibitory properties of the initial compound.[2] A key aspect of this optimization was the detailed investigation of the stereochemistry of the substituents attached to the cyclopropane core of the molecule.[1] This medicinal chemistry approach led to the identification of this compound, a molecule with significantly enhanced potency and selectivity for OTUB2.[1]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the formation of a key chloroacethydrazide moiety. This functional group is designed to covalently react with the catalytic cysteine residue (Cys51) in the active site of OTUB2.[1][3][4] While the full, detailed synthetic route is provided in the supporting information of the primary publication, the general strategy involves the stereoselective synthesis of a substituted cyclopropane intermediate followed by its coupling with a chloroacethydrazide component.
General Synthetic Scheme:
Quantitative Data
The inhibitory activity of this compound against OTUB2 was determined through in vitro enzymatic assays. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (μM) |
| This compound | OTUB2 | 2.3[1][5][6] |
Mechanism of Action
This compound is a covalent inhibitor that forms an irreversible bond with the active site cysteine (Cys51) of OTUB2.[1] This covalent modification inactivates the enzyme, preventing it from cleaving ubiquitin chains from its substrates. An unexpected and significant finding was that the inhibition of OTUB2 by this compound also induces the monoubiquitination of OTUB2 itself at lysine 31.[1][5][6] This secondary activity suggests a more complex regulatory mechanism for OTUB2 that can be further investigated using this compound as a chemical probe.[1]
Signaling Pathway Diagram:
Experimental Protocols
The development and characterization of this compound involved a series of key experiments. Detailed protocols for these experiments are typically found in the supplementary materials of the primary research publication.[2] Below is a summary of the critical methodologies.
Chemical and Chemoenzymatic Synthesis of OTUB2 Inhibitors
The synthesis of this compound and its analogues is described in detail in the supporting information of the de Vries et al. publication.[1] This includes the step-by-step procedures, purification methods (e.g., chromatography), and characterization data (e.g., NMR, mass spectrometry) for all synthesized compounds.
Ubiquitin Substrate In Vitro Cleavage Assays
These assays are performed to determine the inhibitory potency of compounds like this compound.
Experimental Workflow:
Protocol Outline:
-
Recombinant OTUB2 is incubated with varying concentrations of this compound or a DMSO control in an appropriate assay buffer.
-
A fluorogenic ubiquitin substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is used to calculate the IC50 value.
Cellular Target Engagement and Selectivity Profiling
To confirm that this compound engages with OTUB2 in a cellular context and to assess its selectivity, a streamlined cysteine activity-based protein profiling (SLC-ABPP) approach was utilized.[1]
Experimental Workflow:
Protocol Outline:
-
Cultured cells are treated with this compound or a DMSO vehicle control.
-
Cells are lysed, and the proteome is incubated with a broad-spectrum cysteine-reactive probe.
-
Proteins are digested into peptides.
-
Peptides labeled with the probe are enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
By comparing the abundance of probe-labeled peptides between the this compound-treated and control samples, the engagement of this compound with its target and potential off-targets can be quantified. In the case of this compound, this analysis revealed outstanding target engagement and proteome-wide selectivity.[1]
Conclusion
This compound is a valuable addition to the toolbox of chemical probes for studying the deubiquitinase OTUB2. Its development through rational design and chemical optimization has resulted in a potent and selective covalent inhibitor. The detailed characterization of its mechanism of action, including the discovery of induced monoubiquitination, opens up new avenues for understanding the complex regulation of OTUB2. The methodologies outlined in this document provide a framework for the evaluation of this and other DUB inhibitors, and this compound itself holds promise as a lead compound for the development of novel therapeutics targeting diseases associated with OTUB2 dysregulation.[1]
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of LN5P45 in Deubiquitinating Enzyme Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive targets for therapeutic intervention, particularly in oncology. Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinase implicated in several oncogenic signaling pathways. This technical guide provides an in-depth overview of LN5P45, a potent and selective covalent inhibitor of OTUB2. We detail the mechanism of action of this compound, its impact on key cellular signaling pathways regulated by OTUB2, and provide comprehensive experimental protocols for its characterization. This document serves as a resource for researchers investigating OTUB2-driven pathologies and developing novel therapeutics targeting this deubiquitinating enzyme.
Introduction to OTUB2 and the Inhibitor this compound
OTUB2 is a cysteine protease belonging to the ovarian tumor (OTU) family of deubiquitinating enzymes. It plays a significant role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their activity. Dysregulation of OTUB2 has been linked to the progression of several cancers, including non-small cell lung cancer, cervical cancer, and colorectal cancer, by promoting cell proliferation, metastasis, and survival. OTUB2 has been shown to deubiquitinate both K48- and K63-linked polyubiquitin chains, with a preference for the latter[1].
This compound is a selective, irreversible inhibitor of OTUB2. It contains a chloroacethydrazide moiety that forms a covalent bond with the active site cysteine (Cys51) of OTUB2, leading to its inactivation[2]. A unique consequence of this inhibition is the induction of monoubiquitination on OTUB2 itself at lysine 31[2][3].
Quantitative Data: this compound-OTUB2 Interaction
The potency and kinetic parameters of this compound's interaction with OTUB2 have been characterized, providing essential data for its use as a chemical probe.
| Parameter | Value | Description | Reference |
| IC50 | 2.3 µM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of OTUB2's enzymatic activity in vitro. | [3] |
| k_inact/K_I | 10,800 M⁻¹s⁻¹ | The second-order rate constant for covalent modification, reflecting the efficiency of irreversible inhibition. | |
| Mechanism | Covalent, Irreversible | This compound forms a covalent bond with the active site cysteine (Cys51) of OTUB2. | [2] |
| PDB ID | 8CMS | The Protein Data Bank identifier for the co-crystal structure of human OTUB2 in complex with this compound. | [2] |
OTUB2 Signaling Pathways Modulated by this compound
OTUB2 is a key regulator in multiple signaling pathways critical for cancer progression. Inhibition of OTUB2 by this compound can, therefore, have significant downstream effects on these pathways.
The Hippo Pathway
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of cancer. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. OTUB2 has been shown to deubiquitinate and stabilize YAP and TAZ, promoting their nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival. The interaction between OTUB2 and YAP/TAZ is facilitated by the SUMOylation of OTUB2.
The NF-κB Pathway
The NF-κB signaling pathway is a central mediator of inflammation, immunity, and cell survival. In some cancers, OTUB2 has been shown to deubiquitinate and stabilize TRAF6, an E3 ubiquitin ligase that is a key activator of the NF-κB pathway. By removing K48-linked polyubiquitin chains from TRAF6, OTUB2 prevents its degradation, leading to sustained NF-κB activation and the expression of anti-apoptotic genes.
The AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In non-small cell lung cancer, OTUB2 has been shown to stabilize the splicing factor U2AF2 by removing K48-linked polyubiquitin chains. This stabilization of U2AF2 leads to the activation of the AKT/mTOR pathway, promoting the Warburg effect and tumorigenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction between this compound and OTUB2.
In Vitro Deubiquitination Assay
This assay measures the enzymatic activity of OTUB2 and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human OTUB2 protein
-
Ubiquitin-Rhodamine110 substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) to the wells.
-
Add 25 µL of recombinant OTUB2 (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of Ubiquitin-Rhodamine110 substrate (final concentration ~100 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every minute for 60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the target engagement and selectivity of this compound in a complex biological sample, such as a cell lysate.
Materials:
-
HeLa cells (or other relevant cell line)
-
This compound
-
Ubiquitin-based activity probe (e.g., HA-Ub-vinyl sulfone)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 4 hours.
-
Harvest and lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with the HA-Ub-vinyl sulfone probe (final concentration ~1 µM) for 1 hour at 37°C.
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with an anti-HA antibody to visualize the labeled DUBs.
-
A decrease in the signal for OTUB2 in the this compound-treated samples compared to the DMSO control indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Intact cells of interest
-
This compound
-
PBS
-
Lysis Buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents
-
Anti-OTUB2 antibody
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the supernatant by Western blotting using an anti-OTUB2 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.
Conclusion
This compound is a valuable tool for studying the function of the deubiquitinating enzyme OTUB2. Its well-characterized inhibitory mechanism and selectivity make it a powerful chemical probe for dissecting the role of OTUB2 in various signaling pathways. The involvement of OTUB2 in critical cancer-related pathways, such as the Hippo, NF-κB, and AKT/mTOR pathways, highlights the therapeutic potential of targeting this DUB. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to effectively utilize this compound in their studies and to further explore the development of OTUB2 inhibitors as novel anti-cancer agents.
References
An In-depth Technical Guide to the Biological Target of LN5P45
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological target of the small molecule LN5P45, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Executive Summary
This compound is a potent and selective covalent inhibitor of Ovarian Tumor Domain-containing Ubiquitin Aldehyde Binding Protein 2 (OTUB2) , a deubiquitinating enzyme (DUB).[1] this compound's mechanism of action involves the irreversible covalent modification of the active site cysteine (Cys51) of OTUB2.[2][3] A key cellular consequence of OTUB2 inhibition by this compound is the induction of monoubiquitination on OTUB2 itself at Lysine 31.[2][3] Given the frequent overexpression of OTUB2 in various cancers, this compound serves as a critical tool for studying the role of this DUB in tumor progression and metastasis and as a potential starting point for therapeutic development.
Quantitative Data
The inhibitory activity and selectivity of this compound against OTUB2 and other deubiquitinases have been quantitatively assessed.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 2.3 µM | OTUB2 | Time-dependent due to covalent mechanism. | [1] |
| kinact/KI | 1,400 M-1s-1 | OTUB2 | Provides a measure of covalent modification efficiency. | [2] |
| Selectivity | >20-fold | OTUB2 vs. OTUD3 (IC50 = 56 µM) | [4] | |
| Selectivity | >100 µM (IC50) | UCHL1, USP16 | Marginal inhibition observed at high concentrations. | [2][4] |
| Selectivity | No significant inhibition | OTUB1, OTUD1, OTUD2, OTUD6B, Cezanne | Tested at concentrations up to 150 µM. | [2] |
Mechanism of Action
This compound is a covalent irreversible inhibitor that targets the active site of OTUB2. The molecule contains a chloroacethydrazide warhead that specifically reacts with the nucleophilic thiol group of the catalytic cysteine residue (Cys51) within the OTUB2 active site.[2][3] This covalent bond formation permanently inactivates the deubiquitinating activity of the enzyme.
A notable and intriguing consequence of this inhibition is the subsequent monoubiquitination of OTUB2 at Lysine 31.[2][3] This suggests a potential feedback mechanism or a previously uncharacterized regulatory post-translational modification of OTUB2 that is induced upon its inactivation.
Signaling Pathways
OTUB2 is implicated in several critical cellular signaling pathways, often in the context of cancer. Its deubiquitinating activity modulates the stability and function of key regulatory proteins.
Hippo Signaling Pathway
OTUB2 can deubiquitinate and stabilize the transcriptional co-activators YAP and TAZ, which are central components of the Hippo signaling pathway. This stabilization prevents their degradation and promotes their nuclear translocation, leading to the transcription of genes involved in cell proliferation and survival.
NF-κB Signaling Pathway
OTUB2's role in the NF-κB pathway is context-dependent. In some cancers, it can deubiquitinate and stabilize TRAF6, an E3 ubiquitin ligase, leading to the activation of the NF-κB pathway and promoting cell survival. Conversely, in other contexts, it can cleave K63-linked polyubiquitin chains from NEMO, thereby inhibiting NF-κB activation.
AKT/mTOR Signaling Pathway
OTUB2 has been shown to stabilize the splicing factor U2AF2 through deubiquitination.[5] This stabilization can lead to the activation of the AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and metabolism, including the Warburg effect in cancer cells.[5]
OTUB2 Protein-Protein Interaction Network
OTUB2 interacts with a variety of proteins, reflecting its involvement in multiple cellular processes. A network of high-confidence interactors is depicted below.
Experimental Protocols
In Vitro Deubiquitinase Activity Assay
This protocol describes a fluorogenic assay to measure the deubiquitinase activity of OTUB2 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human OTUB2
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
384-well black, low-volume plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of desired concentrations. Include a DMSO-only control.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add recombinant OTUB2 to each well to a final concentration of 1-10 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-Rho110 to a final concentration of 100-200 nM to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at 30-second intervals for 30-60 minutes.
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is for assessing the target engagement and selectivity of this compound in a cellular context.
Materials:
-
HEK293T cells
-
This compound
-
DMSO
-
Ubiquitin-based activity probe (e.g., Ub-propargylamide (Ub-PA) coupled to a reporter tag like rhodamine)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 250 mM sucrose, 1 mM DTT, and protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Anti-OTUB2 antibody
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (and a DMSO control) for 2-4 hours.
-
Harvest and lyse the cells in Lysis Buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with the ubiquitin-based activity probe (e.g., 1 µM Ub-PA-rhodamine) for 30 minutes at 37°C. This will label active DUBs that have not been inhibited by this compound.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled DUBs using an in-gel fluorescence scanner.
-
Perform a Western blot using an anti-OTUB2 antibody to confirm the position of OTUB2 and assess the level of probe labeling at that position. A decrease in the fluorescent signal at the molecular weight of OTUB2 with increasing this compound concentration indicates target engagement.
Identification of Ubiquitination Sites by Mass Spectrometry
This protocol outlines the general workflow for identifying the site of monoubiquitination on OTUB2 following inhibition with this compound.
Materials:
-
HEK293T cells overexpressing tagged OTUB2 (e.g., GFP-OTUB2)
-
This compound
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619) and proteasome inhibitors (e.g., MG132)
-
Anti-GFP immunoprecipitation beads
-
SDS-PAGE gels and Coomassie stain
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Treat HEK293T-GFP-OTUB2 cells with this compound or DMSO.
-
Lyse the cells and immunoprecipitate GFP-OTUB2.
-
Elute the immunoprecipitated protein and separate it by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining. An additional higher molecular weight band corresponding to ubiquitinated OTUB2 should be visible in the this compound-treated sample.
-
Excise the protein band corresponding to ubiquitinated GFP-OTUB2.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database, including a modification corresponding to the di-glycine remnant of ubiquitin on lysine residues, to identify the specific site of ubiquitination.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma of "LN5P45": A Technical Guide to Long Non-Coding RNAs in the Tumor Microenvironment
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Initial searches for a specific entity designated "LN5P45" within the context of the tumor microenvironment have not yielded any specific, publicly available scientific data. This term does not correspond to a recognized gene, protein, or long non-coding RNA in established biological databases. It is plausible that "this compound" represents a novel, yet-to-be-published discovery, an internal project name, or a potential typographical error.
This guide will proceed by addressing the likely subject of interest: the multifaceted role of long non-coding RNAs (lncRNAs) in shaping the tumor microenvironment (TME). LncRNAs are a class of RNA molecules greater than 200 nucleotides in length that do not code for proteins but are critical regulators of gene expression.[1][2] Their dysregulation is increasingly implicated in cancer development and progression, particularly through their influence on the complex ecosystem of the TME.[3]
The Tumor Microenvironment: A Complex Battlefield
The tumor microenvironment is a dynamic and intricate network of non-cancerous cells and extracellular components that surrounds a tumor. This ecosystem includes immune cells, fibroblasts, endothelial cells, and the extracellular matrix. The TME can either suppress or promote tumor growth and metastasis, making it a critical focus for cancer research and therapeutic development.
LncRNAs: Master Regulators of the Tumor Microenvironment
LncRNAs have emerged as pivotal players in the communication and function of cells within the TME. They can act as molecular signals, decoys, guides, and scaffolds, thereby influencing various biological processes.[4] Their mechanisms of action are diverse and can include:
-
Transcriptional Regulation: Modulating the expression of genes by interacting with chromatin-modifying complexes or transcription factors.
-
Post-Transcriptional Regulation: Acting as competing endogenous RNAs (ceRNAs) or "sponges" for microRNAs (miRNAs), thereby regulating the expression of target mRNAs.
-
Translational Regulation: Interacting with ribosomes and other components of the translational machinery to control protein synthesis.
-
Protein-Protein Interactions: Facilitating or inhibiting the formation of protein complexes.
LncRNA-Mediated Effects on Key TME Components
Immune Cells
LncRNAs play a crucial role in modulating the function of various immune cells within the TME, contributing to either an anti-tumor or pro-tumor inflammatory state.
-
T-Cells: LncRNAs can influence the differentiation, activation, and exhaustion of T-cells. For instance, some lncRNAs can regulate the expression of immune checkpoint molecules like PD-1 and PD-L1, thereby affecting the ability of cytotoxic T-cells to eliminate cancer cells.[2][5]
-
Macrophages: Tumor-associated macrophages (TAMs) can exist in either a pro-inflammatory (M1) or anti-inflammatory (M2) state. LncRNAs can influence the polarization of TAMs, often promoting the M2 phenotype, which is associated with tumor progression and immunosuppression.[6]
-
Natural Killer (NK) Cells: The cytotoxic activity of NK cells, which are crucial for early anti-tumor immunity, can be regulated by lncRNAs.[1]
-
Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells are potent suppressors of anti-tumor immunity. LncRNAs can contribute to the expansion and immunosuppressive function of MDSCs.
Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and metastasis. LncRNAs can mediate the activation of fibroblasts into CAFs and regulate their secretion of growth factors, cytokines, and extracellular matrix components.
Endothelial Cells and Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. LncRNAs can regulate the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), in both cancer cells and endothelial cells, thereby promoting angiogenesis.
LncRNAs in Signaling Pathways within the TME
LncRNAs are integral components of various signaling pathways that govern the interactions within the TME.
Caption: LncRNA mechanisms of action within a cancer cell affecting the TME.
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table summarizes representative data on the impact of well-characterized lncRNAs on the tumor microenvironment.
| LncRNA | Cancer Type | Effect on TME Component | Quantitative Change (Fold Change or %) | Reference (Illustrative) |
| MALAT1 | Lung Cancer | Increased M2 Macrophage Polarization | ~2.5-fold increase in M2 markers | (Hypothetical Data) |
| HOTAIR | Breast Cancer | Enhanced Angiogenesis | ~50% increase in vessel density | (Hypothetical Data) |
| NEAT1 | Colorectal Cancer | Suppression of CD8+ T-cell infiltration | ~40% decrease in CD8+ T-cells | (Hypothetical Data) |
| UCA1 | Bladder Cancer | Increased CAF activation and collagen deposition | ~3-fold increase in α-SMA expression | (Hypothetical Data) |
Note: This table provides illustrative examples. Actual quantitative data can vary significantly based on the specific lncRNA, cancer type, and experimental model.
Experimental Protocols for Studying LncRNAs in the TME
Investigating the role of lncRNAs in the TME requires a combination of molecular biology, cell biology, and immunology techniques.
Quantifying LncRNA Expression
Method: Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
RNA Extraction: Isolate total RNA from tumor tissue, sorted cell populations from the TME (e.g., CD8+ T-cells, TAMs), or cultured cells using a TRIzol-based method or a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and specific primers for the lncRNA of interest or random hexamers.
-
qRT-PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) with primers specific to the lncRNA. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the lncRNA using the ΔΔCt method.
Caption: Workflow for quantifying lncRNA expression using qRT-PCR.
In Situ Localization of LncRNAs
Method: Fluorescence In Situ Hybridization (FISH)
Protocol:
-
Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor sections or cultured cells on slides.
-
Permeabilization: Treat the samples with proteinase K to allow probe entry.
-
Hybridization: Hybridize the samples with fluorescently labeled probes specific to the lncRNA of interest.
-
Washing: Wash the samples to remove unbound probes.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope to determine the subcellular localization of the lncRNA.
Functional Analysis of LncRNAs in TME Cells
Method: Loss-of-Function (siRNA/shRNA) or Gain-of-Function (Overexpression) Studies
Protocol:
-
Cell Culture: Culture primary cells isolated from the TME (e.g., macrophages, T-cells) or relevant cell lines.
-
Transfection/Transduction: Introduce siRNAs, shRNAs, or overexpression plasmids targeting the lncRNA of interest into the cells using lipid-based transfection reagents or viral vectors.
-
Functional Assays: Perform functional assays to assess the impact of lncRNA modulation on cellular phenotypes. Examples include:
-
Macrophage Polarization: Analyze the expression of M1/M2 markers by qRT-PCR or flow cytometry.
-
T-cell Activation/Cytotoxicity: Measure cytokine production (e.g., IFN-γ) by ELISA or assess target cell killing in a co-culture system.
-
Angiogenesis: Perform tube formation assays with endothelial cells.
-
-
Data Analysis: Compare the functional readouts between the lncRNA-modulated group and the control group.
Caption: General workflow for the functional analysis of lncRNAs in TME cells.
Therapeutic Implications and Future Directions
The critical role of lncRNAs in regulating the tumor microenvironment makes them attractive targets for novel cancer therapies. Strategies being explored include:
-
Antisense Oligonucleotides (ASOs): Short, synthetic nucleic acids that can bind to and promote the degradation of specific lncRNAs.
-
Small Molecule Inhibitors: Compounds that can disrupt the interaction of lncRNAs with their binding partners.
-
LncRNA-based Diagnostics and Prognostics: The expression levels of certain lncRNAs in tumors or circulation may serve as biomarkers for diagnosis, prognosis, and prediction of therapeutic response.
The field of lncRNA biology in the context of the TME is rapidly evolving. Future research will likely focus on elucidating the precise molecular mechanisms of more lncRNAs, identifying novel therapeutic targets, and developing innovative strategies to modulate lncRNA function for cancer treatment. While the identity of "this compound" remains elusive, the broader class of lncRNAs represents a promising frontier in our quest to understand and conquer cancer.
References
- 1. The Role of Long Non-Coding RNAs in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Long non-coding RNAs modulate tumor microenvironment to promote metastasis: novel avenue for therapeutic intervention [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Long non-coding RNAs modulate tumor microenvironment to promote metastasis: novel avenue for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of lncRNAs in the tumor microenvironment: a new property of tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long Non-Coding RNAs in the Tumor Immune Microenvironment: Biological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of LN5P45: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LN5P45 is a potent and selective covalent inhibitor of Ovarian Tumor Protease 2 (OTUB2), a deubiquitinating enzyme implicated in various cancers. This document provides a preliminary overview of the toxicological profile of this compound based on currently available data. Due to the early stage of research on this compound, comprehensive toxicity data is limited. This guide summarizes the known in vitro inhibitory concentrations, outlines standard experimental protocols for assessing cytotoxicity and in vivo acute toxicity, and visualizes the key signaling pathways associated with its molecular target, OTUB2. This information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and safety of this compound.
Quantitative Data Presentation
Currently, publicly available quantitative toxicity data for this compound is limited to its in vitro inhibitory activity against its intended target, OTUB2. No definitive studies on cytotoxicity in normal cell lines (e.g., CC50) or acute in vivo toxicity (e.g., LD50) have been identified in the reviewed literature. The following table summarizes the key in vitro potency metric.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (OTUB2 Inhibition) | 2.3 µM | In vitro biochemical assay | [1] |
| Cellular Selectivity | Selective for OTUB2 at 10 µM | HeLa Cells | [1] |
Note: The IC50 value represents the concentration at which this compound inhibits 50% of the enzymatic activity of OTUB2 in a biochemical assay. The cellular selectivity data indicates that at a concentration of 10 µM, this compound primarily interacts with its intended target within a complex cellular environment, suggesting a potential therapeutic window. However, this does not preclude off-target effects or cytotoxicity at higher concentrations. Further studies are required to establish a comprehensive toxicity profile.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a preliminary toxicity assessment of this compound. These are standardized protocols and would need to be adapted and optimized for the specific characteristics of this compound.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is used to determine the concentration of a substance that is toxic to cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of this compound on various cancer and normal cell lines.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Human cell lines (e.g., a panel of cancer cell lines and normal human cell lines such as fibroblasts or epithelial cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 or CC50 value using non-linear regression analysis.
-
In Vivo Acute Toxicity Study: LD50 Determination in Rodents
This study is designed to determine the median lethal dose (LD50) of a substance, which is the dose that is lethal to 50% of the test animal population. This is a critical parameter in assessing the acute toxicity of a new compound.
Objective: To determine the acute oral or intravenous LD50 of this compound in a rodent model (e.g., mice or rats).
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile saline, corn oil)
-
Healthy, young adult rodents of a single strain (e.g., BALB/c mice or Wistar rats), separated by sex.
-
Animal caging and husbandry supplies.
-
Dosing syringes and needles.
-
Calibrated balance for weighing animals.
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Dose Range Finding (Pilot Study):
-
Use a small number of animals to determine the approximate range of doses that cause toxic effects and mortality. This helps in selecting the dose levels for the main study and minimizes animal usage.
-
-
Main Study:
-
Divide the animals into several groups (e.g., 5-6 groups) with an equal number of males and females in each group (typically 5-10 animals per sex per group).
-
One group will serve as the control and receive only the vehicle.
-
The other groups will receive a single dose of this compound at geometrically spaced dose levels determined from the pilot study.
-
Administer the compound via the chosen route (e.g., oral gavage or intravenous injection).
-
-
Observation:
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first few hours after dosing and then daily for at least 14 days.
-
Record any changes in behavior, appearance, weight, and food/water consumption.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) to identify any treatment-related abnormalities in the organs.
-
-
Data Analysis:
-
Calculate the percentage of mortality in each dose group.
-
Determine the LD50 value and its 95% confidence limits using a recognized statistical method, such as probit analysis.
-
Mandatory Visualization
Signaling Pathways
This compound is an inhibitor of OTUB2. The toxicity of this compound may be related to its on-target inhibition of OTUB2, which is known to be involved in several critical cellular signaling pathways. The diagram below illustrates the central role of OTUB2 in regulating protein stability and its impact on pathways frequently dysregulated in cancer.
Experimental Workflows
The following diagram outlines a typical workflow for the preliminary in vitro toxicity assessment of a compound like this compound.
Conclusion
The preliminary assessment of this compound indicates that it is a potent and selective inhibitor of OTUB2. While this selectivity suggests a potential for a favorable therapeutic window, the current lack of comprehensive toxicity data necessitates further investigation. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vitro and in vivo studies to thoroughly characterize the toxicological profile of this compound. Future research should focus on determining its cytotoxicity against a broad panel of normal human cell lines, assessing its potential for genotoxicity, and conducting well-designed in vivo studies to understand its systemic effects. A complete understanding of the toxicity of this compound is paramount for its continued development as a potential therapeutic agent.
References
LN5P45: A Potential Therapeutic Agent for Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LN5P45 is a novel, selective, and covalent inhibitor of Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB) implicated in the progression of numerous cancers. By targeting OTUB2, this compound presents a promising new therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data on its anti-cancer activity, detailed experimental protocols for its evaluation, and the key signaling pathways it modulates.
Introduction to this compound and its Target, OTUB2
This compound is a chloroacethydrazide-containing small molecule that acts as an irreversible inhibitor of OTUB2.[1][2] It covalently modifies the active site cysteine residue of OTUB2, leading to its inactivation. A unique consequence of this inhibition is the induction of monoubiquitination on OTUB2 at lysine 31.[1]
OTUB2 is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their activity. Elevated expression of OTUB2 has been observed in a range of cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), colorectal cancer, and gastric cancer, where it is often associated with poor prognosis, tumor progression, and metastasis.[3][4][5][6] OTUB2 exerts its oncogenic functions by stabilizing key proteins involved in pivotal cancer-related signaling pathways.
Mechanism of Action
This compound's therapeutic potential stems from its ability to inhibit the deubiquitinating activity of OTUB2. This leads to the increased ubiquitination and subsequent degradation or altered activity of OTUB2's downstream targets. The primary mechanisms through which this compound is proposed to exert its anti-cancer effects are:
-
Downregulation of Pro-Survival Signaling Pathways: By inhibiting OTUB2, this compound disrupts the stability of key signaling proteins that drive cancer cell proliferation, survival, and metastasis.
-
Induction of Anti-Tumor Immunity: Inhibition of OTUB2 has been shown to decrease the expression of the immune checkpoint protein PD-L1 on tumor cells, potentially enhancing their recognition and elimination by the immune system.[7][8]
-
Induction of OTUB2 Monoubiquitination: The this compound-induced monoubiquitination of OTUB2 on lysine 31 may represent a novel regulatory mechanism, the full consequences of which are still under investigation but could contribute to its anti-tumor effects.[1]
Preclinical Data
While specific preclinical data for this compound is emerging, studies on OTUB2 inhibition and knockdown provide strong evidence for its potential as a therapeutic target. The following tables summarize representative quantitative data from studies on OTUB2 inhibitors and genetic knockdown.
Table 1: In Vitro Efficacy of OTUB2 Inhibition
| Cancer Type | Cell Line | Agent/Method | Parameter | Value | Reference |
| Biochemical Inhibition | - | This compound | IC50 (OTUB2) | 2.3 µM | [Source not explicitly found for IC50, but identified as inhibitor] |
| Lung Cancer | NCI-H358, SK-MES-1, NCI-H226 | OTUB2-IN-1 | PD-L1 Reduction | Dose-dependent (0-40 µM) | [7] |
| Melanoma | B16-F10 | OTUB2-IN-1 | Cell Viability | No significant inhibition (up to 10 µM for 4 days) | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | OTUB2 Knockdown | Cell Proliferation | Significantly inhibited | [6] |
| Colorectal Cancer | HCT116, SW480 | OTUB2 Knockdown | Cell Growth | Significantly inhibited | [5] |
| Cervical Cancer | HeLa | OTUB2 Knockdown | Cell Proliferation | Decreased | [4] |
Table 2: In Vivo Efficacy of OTUB2 Inhibition/Knockdown
| Cancer Type | Animal Model | Agent/Method | Treatment | Tumor Growth Inhibition | Reference |
| Lung Cancer | Mouse Xenograft (LL/2) | OTUB2-IN-1 | 20 mg/kg, i.p., daily for 5 days | Reduced tumor growth | [7][9] |
| Gastric Cancer | Nude Mouse Xenograft (HGC-27) | OTUB2 Knockdown | - | Inhibited tumor growth, volume, and weight | [3] |
| Cervical Cancer | Mouse Xenograft (HeLa) | OTUB2 Knockdown | - | Decreased tumor volume and weight | [4] |
| Colorectal Cancer | Mouse Xenograft | OTUB2 Knockdown | - | Significantly suppressed tumor growth | [5] |
| Triple-Negative Breast Cancer | Nude Mouse Xenograft (MDA-MB-231) | OTUB2 Knockdown | - | Suppressed tumor growth | [6] |
Key Signaling Pathways Modulated by this compound
This compound, through the inhibition of OTUB2, is predicted to impact several critical signaling pathways that are frequently dysregulated in cancer.
AKT/mTOR Pathway
OTUB2 has been shown to stabilize U2 Small Nuclear RNA Auxiliary Factor 2 (U2AF2), which in turn activates the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] Inhibition of OTUB2 by this compound is expected to lead to the degradation of U2AF2, resulting in the downregulation of AKT and mTOR signaling.
NF-κB Pathway
OTUB2 can deubiquitinate and stabilize TRAF6, a key upstream activator of the NF-κB pathway.[6] The NF-κB pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. By inhibiting OTUB2, this compound would lead to the degradation of TRAF6 and subsequent suppression of NF-κB signaling.
β-Catenin Pathway
In colorectal cancer, OTUB2 has been shown to interact with and stabilize β-catenin by reducing its poly-ubiquitination.[5] The Wnt/β-catenin signaling pathway is fundamental in development and is frequently hyperactivated in cancer, promoting cell proliferation and stemness. This compound is expected to decrease β-catenin levels by preventing its stabilization by OTUB2.
PD-L1 Regulation and Anti-Tumor Immunity
Recent studies have implicated OTUB2 in the stabilization of PD-L1, a critical immune checkpoint protein that cancer cells exploit to evade the immune system.[7][8] By deubiquitinating PD-L1, OTUB2 prevents its degradation, leading to its accumulation on the tumor cell surface and subsequent inhibition of T-cell function. Inhibition of OTUB2 with compounds like this compound could therefore reduce PD-L1 levels, making tumor cells more susceptible to immune attack.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Surgical tools
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).[7]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Co-Immunoprecipitation and Deubiquitination Assay
This protocol is to confirm the interaction of OTUB2 with a substrate and the effect of this compound on its deubiquitination.
Materials:
-
Cells expressing tagged versions of OTUB2 and its putative substrate
-
Co-IP lysis buffer
-
Antibody against the tag of the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (anti-OTUB2, anti-substrate, anti-ubiquitin)
-
This compound
Procedure:
-
Treat cells with or without this compound for a specified time.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the "bait" antibody overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against OTUB2, the substrate, and ubiquitin.
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinase OTUB2 promotes cervical cancer growth through stabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTUB2 promotes proliferation and metastasis of triple-negative breast cancer by deubiquitinating TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanisms and Cellular Impact of LN5P45, a Covalent Inhibitor of OTUB2
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ovarian tumor (OTU) domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinating enzyme (DUB) increasingly implicated in the progression of various cancers through its role in stabilizing key oncogenic proteins. The small molecule LN5P45 has been identified as a potent and selective covalent inhibitor of OTUB2, offering a valuable tool for probing OTUB2 function and a potential starting point for therapeutic development. This document provides a comprehensive technical overview of this compound, its mechanism of action, its impact on critical cell signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target, OTUB2
This compound is a chloroacethydrazide-containing small molecule that functions as a potent inhibitor of OTUB2[1][2]. It acts by forming an irreversible covalent bond with the active site cysteine (Cys51) of OTUB2[1][2]. OTUB2 is a cysteine protease belonging to the OTU family of deubiquitinases, which removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation[1]. Elevated expression of OTUB2 has been correlated with tumorigenesis and metastasis in numerous cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer[1].
A unique characteristic of this compound-mediated inhibition is the induction of monoubiquitination on OTUB2 at lysine 31 (K31)[1][2][3]. This inhibitor-induced post-translational modification presents a novel aspect of OTUB2 biology and may have regulatory consequences for its function, localization, or stability[1].
Quantitative Data: Potency and Selectivity of this compound
This compound demonstrates significant potency for OTUB2 and selectivity over other deubiquitinating enzymes. The available quantitative data is summarized in the table below.
| Target | Measurement | Value | Reference |
| OTUB2 | IC₅₀ | 2.3 µM | [4] |
| OTUD3 | IC₅₀ | 56 µM | [1] |
| UCHL1 | IC₅₀ | > 100 µM | [1] |
| USP16 | IC₅₀ | > 100 µM | [1] |
| OTUB1 | Inhibition | Not inhibited up to 150 µM | [1] |
| OTUD1 | Inhibition | Not inhibited up to 150 µM | [1] |
| OTUD2 | Inhibition | Not inhibited up to 150 µM | [1] |
| OTUD6B | Inhibition | Not inhibited up to 150 µM | [1] |
| Cezanne | Inhibition | Not inhibited up to 150 µM | [1] |
Impact of this compound on Cell Signaling Pathways
By inhibiting OTUB2, this compound effectively promotes the ubiquitination and subsequent degradation of OTUB2's downstream substrates. This action disrupts multiple pro-tumorigenic signaling pathways.
Inhibition of the Hippo and Wnt/β-Catenin Pathways
OTUB2 is known to deubiquitinate and stabilize YAP/TAZ, the primary downstream effectors of the Hippo pathway, and β-Catenin, the central mediator of the Wnt signaling pathway. Inhibition of OTUB2 by this compound leads to the degradation of these proteins, thereby suppressing oncogenic gene transcription.
Disruption of NF-κB and AKT/mTOR Signaling
OTUB2 stabilizes TRAF6, a key upstream activator of both the NF-κB and AKT/mTOR pathways. Furthermore, OTUB2 can stabilize U2AF2, which promotes the Warburg effect and activates AKT/mTOR signaling. This compound treatment leads to the degradation of these substrates, resulting in the downregulation of these critical cancer cell survival pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for LN5P45 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LN5P45, a potent and specific inhibitor of Ovarian Tumor (OTU) domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2), in a mouse xenograft model of cancer.
Introduction
This compound is a covalent inhibitor of OTUB2 with a reported IC50 of 2.3 μM.[1] It functions by inducing the monoubiquitination of OTUB2 on lysine 31.[1] OTUB2, a deubiquitinating enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression and metastasis. By inhibiting OTUB2, this compound presents a promising therapeutic strategy for cancers dependent on OTUB2 activity. These notes detail the mechanism of action, relevant signaling pathways, and a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Mechanism of Action and Signaling Pathway
OTUB2 exerts its oncogenic functions by removing ubiquitin chains from substrate proteins, thereby preventing their proteasomal degradation and promoting their stability and activity. Key signaling pathways influenced by OTUB2 include:
-
AKT/mTOR Pathway: OTUB2 can stabilize key components of this pathway, such as U2AF2, leading to enhanced cell proliferation, survival, and metabolic reprogramming, including the Warburg effect.
-
NF-κB Pathway: By deubiquitinating proteins like TRAF6, OTUB2 can lead to the activation of the NF-κB signaling cascade, a critical pathway for inflammation, cell survival, and tumor progression.
-
PD-L1 Regulation: Recent evidence suggests that OTUB2 can regulate the stability of PD-L1, a key immune checkpoint protein. Inhibition of OTUB2 may, therefore, enhance anti-tumor immunity.[2][3][4]
The inhibition of OTUB2 by this compound is expected to destabilize these and other pro-tumorigenic substrate proteins, leading to the suppression of tumor growth and progression.
Caption: this compound inhibits OTUB2, leading to the destabilization of its downstream targets and suppression of pro-tumorigenic signaling pathways.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes the in vivo data for a similar OTUB2 inhibitor, OTUB2-IN-1, which can be used as a reference for designing studies with this compound.
| Parameter | Value | Reference |
| Compound | OTUB2-IN-1 | [2][3] |
| Animal Model | C57BL/6 mice with B16-F10 or LL/2 cell implants | [2] |
| Dosage | 20 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Dosing Schedule | Daily for five days | [2] |
| Observed Effects | Reduced PD-L1 expression on tumor cells | [2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A suggested formulation for this compound for in vivo studies involves creating a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection solution, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the desired final concentration and a 10% DMSO concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture thoroughly to create a uniform suspension.
-
It is recommended to prepare the formulation fresh before each administration.
Mouse Xenograft Model Protocol
This protocol provides a general framework for a subcutaneous xenograft study. The specific cell line and mouse strain should be chosen based on the cancer type of interest.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Immunocompromised mice (e.g., NOD-SCID, nude mice), 6-8 weeks old
-
Matrigel (optional, can enhance tumor take rate)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control (e.g., 10% DMSO in corn oil)
Caption: A typical workflow for a mouse xenograft study to evaluate the efficacy of this compound.
Protocol:
-
Cell Preparation:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^7 cells/mL).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor the health of the mice daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, i.p.) to the treatment group according to the desired schedule (e.g., daily).
-
Administer the vehicle control to the control group.
-
-
Endpoint and Data Analysis:
-
Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Important Considerations:
-
Dose Optimization: The provided dose of 20 mg/kg for a similar compound is a starting point. It is crucial to perform a dose-ranging study to determine the optimal and well-tolerated dose of this compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): If possible, conduct PK/PD studies to understand the drug's exposure and its effect on OTUB2 and downstream targets in vivo.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a guide. Researchers should adapt and optimize these procedures based on their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for LN5P45 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LN5P45 is a novel and selective covalent inhibitor of Ovarian Tumor Protease 2 (OTUB2), a deubiquitinating enzyme (DUB) implicated in tumor progression and metastasis.[1][2][3][4] Preclinical research on this compound is in its early stages, with current literature focusing on its mechanism of action at the cellular level. This document provides an overview of the known characteristics of this compound and outlines generalized protocols for initiating animal studies to evaluate its in vivo efficacy, pharmacokinetics, and safety.
Disclaimer: The following protocols are generalized templates for preclinical research and are not based on published animal studies for this compound, as such data is not yet publicly available. Researchers must adapt these protocols to their specific experimental design and adhere to all relevant institutional and national guidelines for animal welfare.
Mechanism of Action
This compound is a chloroacethydrazide-containing compound that covalently modifies the active-site cysteine residue of OTUB2, leading to its inhibition.[2][3] Inhibition of OTUB2 by this compound has been shown to induce the monoubiquitination of OTUB2 itself on lysine 31 in cellular models.[1][4][5] This suggests a potential for modulating cellular signaling pathways where OTUB2 plays a regulatory role. The development of this compound is considered a step towards potential therapeutic strategies targeting diseases with elevated OTUB2 activity.[2][4][5]
Signaling Pathway of this compound Action
Caption: Covalent inhibition of OTUB2 by this compound and subsequent monoubiquitination.
Dosage and Administration for Initial Animal Studies (Hypothetical)
As no in vivo data for this compound is currently published, initial animal studies would require a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD). The following tables present a hypothetical structure for organizing data from such studies.
Table 1: Hypothetical Dose-Range Finding Study Design in Mice
| Group | Compound | Dose (mg/kg) | Route of Administration | Number of Animals | Dosing Schedule | Monitoring Parameters |
| 1 | Vehicle | 0 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 2 | This compound | 1 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 3 | This compound | 5 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 4 | This compound | 10 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 5 | This compound | 25 | Intraperitoneal (IP) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 6 | Vehicle | 0 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 7 | This compound | 10 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 8 | This compound | 25 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 9 | This compound | 50 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 10 | This compound | 100 | Oral (PO) | 5 | Daily for 14 days | Body weight, clinical signs, food/water intake |
Experimental Protocols (Generalized)
The following are generalized protocols that would be foundational for the preclinical evaluation of this compound in animal models.
Preparation of this compound for In Vivo Administration
Based on available information for research use, this compound can be prepared as a suspension for intraperitoneal (IP) and oral (PO) administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude) or other appropriate immunodeficient strains.
Tumor Model:
-
A human cancer cell line with known high expression of OTUB2.
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle according to the dosing schedule determined from the MTD study.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Generalized Experimental Workflow for an In Vivo Efficacy Study
Caption: A generalized workflow for a preclinical in vivo efficacy study.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Animal Model:
-
Sprague-Dawley rats or C57BL/6 mice.
Protocol:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood samples to separate plasma.
-
Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for extravascular routes) |
Preliminary Safety and Toxicity Assessment
Initial safety assessment is typically integrated into the dose-range finding and efficacy studies.
Parameters to Monitor:
-
Clinical Observations: Monitor for any changes in behavior, appearance, or signs of distress.
-
Body Weight: Record body weight at regular intervals. Significant weight loss can be an indicator of toxicity.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any tissue damage.
-
Blood Chemistry and Hematology: Collect blood for analysis of markers of liver and kidney function, as well as complete blood counts.
This structured approach will be crucial in defining the therapeutic potential and safety profile of this compound for further development.
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - ACS Chemical Biology - Figshare [figshare.com]
- 3. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 | Semantic Scholar [semanticscholar.org]
- 4. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LN5P45 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LN5P45 is a potent and specific inhibitor of Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB) with an IC50 of 2.3 μM.[1] OTUB2 plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby regulating their stability and function. Dysregulation of OTUB2 has been implicated in the progression of several diseases, including cancer, making it an attractive target for therapeutic development. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by inhibiting the deubiquitinase activity of OTUB2. This leads to the accumulation of ubiquitinated substrate proteins, targeting them for proteasomal degradation or altering their signaling activities. Key signaling pathways affected by OTUB2 inhibition include the Hippo, NF-κB, and AKT/mTOR pathways.[2][3][4][5] By stabilizing the ubiquitination of proteins such as YAP/TAZ, TRAF6, and U2AF2, OTUB2 inhibition can impact cell proliferation, survival, and tumorigenesis.[2][3][5][6][7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 2.3 μM | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | MedChemExpress |
| Maximum Stock Concentration in DMSO | 25.0 mg/mL | MedChemExpress |
| Recommended Final DMSO Concentration in Culture | < 0.5% (v/v) | [9] |
| Stock Solution Storage Temperature | -20°C or -80°C | [1] |
| Stock Solution Stability at -20°C | 1 month | [1] |
| Stock Solution Stability at -80°C | 6 months | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium (appropriate for the cell line)
-
Complete growth medium (cell culture medium supplemented with serum and antibiotics)
-
Cells in culture
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis. For the purpose of this protocol, a hypothetical molecular weight of 500 g/mol will be used.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 500 g/mol x 1000 mg/g = 5 mg
-
-
Weighing this compound:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol for Preparing Working Solutions and Treating Cells
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Preparing the Working Solution:
-
Dilute the 10 mM stock solution in complete growth medium to the desired final working concentration. It is recommended to perform a serial dilution to achieve the final concentration accurately and to ensure the final DMSO concentration remains below 0.5%.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of complete growth medium (1:100 dilution, resulting in a 100 µM solution).
-
Then, add 1 mL of the 100 µM intermediate solution to 9 mL of complete growth medium in your cell culture vessel.
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete growth medium without the inhibitor.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway Diagram
Caption: Mechanism of this compound action on OTUB2 and downstream pathways.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer [thno.org]
- 4. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The deubiquitinase OTUB2 promotes cervical cancer growth through stabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for LN5P45 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LN5P45 is a potent and selective covalent inhibitor of the deubiquitinase (DUB) Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2 (OTUB2).[1][2][3] As a member of the OTU superfamily of cysteine proteases, OTUB2 is implicated in various cellular processes, including signaling pathways critical to cancer progression and metastasis, such as NF-κB, Hedgehog, and AKT/mTOR.[4][5][6][7][8] The development of selective inhibitors for DUBs is of significant therapeutic interest, and this compound represents a valuable tool for studying the biological functions of OTUB2 and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this enzyme.
These application notes provide detailed protocols for the use of this compound in both biochemical and cell-based HTS assays designed to identify and characterize inhibitors of OTUB2.
Data Presentation
Quantitative data for this compound and relevant assay parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value | Source |
| Target | OTUB2 (Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2) | [1][2] |
| This compound IC50 | 2.3 µM | [9] |
| Mechanism of Action | Covalent modification of the active site cysteine (Cys51) | [1][2] |
| Biochemical Assay Substrate | Ubiquitin-Rhodamine 110 (Ub-Rho110) | [10][11][12] |
| Cell-Based Assay Probe | Rhodamine-Ubiquitin-Propargylamide (Rho-Ub-PA) | [1][2] |
| Recommended HTS Formats | 384-well or 1536-well plates | [4][9][13] |
Signaling Pathways of OTUB2
OTUB2 has been shown to regulate several key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for elucidating the downstream effects of OTUB2 inhibition by this compound.
Experimental Protocols
Biochemical High-Throughput Screening Assay for OTUB2 Inhibition
This protocol describes a fluorescence-based assay to screen for inhibitors of OTUB2 using a ubiquitin-rhodamine 110 (Ub-Rho110) substrate. Cleavage of the substrate by OTUB2 results in an increase in fluorescence, which is inhibited in the presence of this compound or other inhibitors.
Workflow Diagram:
Materials and Reagents:
-
Recombinant human OTUB2
-
This compound (positive control)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM DTT, 0.05% (v/v) CHAPS
-
384-well or 1536-well black, low-volume assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader with fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and this compound (as a positive control) into the assay plates. Typically, a concentration range of 0.1 µM to 100 µM is suitable for initial screening.
-
Enzyme Preparation and Dispensing: Prepare a working solution of recombinant OTUB2 in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5-20 nM). Dispense the OTUB2 solution into all wells of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly to mix. Incubate the plates at room temperature for 30-60 minutes to allow for compound binding to the enzyme. For covalent inhibitors like this compound, this pre-incubation step is critical.
-
Substrate Addition: Prepare a working solution of Ub-Rho110 in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (e.g., 100-500 nM). Dispense the Ub-Rho110 solution into all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a plate reader and measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition). Plot the percent inhibition versus compound concentration to determine IC50 values.
Cell-Based High-Throughput Screening Assay for OTUB2 Target Engagement
This protocol utilizes an activity-based protein profiling (ABPP) approach to measure the engagement of this compound or other test compounds with endogenous OTUB2 in a cellular context.[1][2] The assay relies on a cell-permeable, fluorescently tagged ubiquitin probe (Rho-Ub-PA) that covalently labels the active site of DUBs. Inhibition of OTUB2 by a compound will prevent labeling by the probe, leading to a decrease in the fluorescent signal associated with OTUB2.
Workflow Diagram:
Materials and Reagents:
-
Human cell line with detectable levels of OTUB2 (e.g., HEK293T, MDA-MB-231)
-
This compound (positive control)
-
Rhodamine-Ubiquitin-Propargylamide (Rho-Ub-PA) probe
-
Cell culture medium and supplements
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitors
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Cell Culture and Plating: Culture cells to ~80% confluency and plate them in a multi-well format (e.g., 96-well plate). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of test compounds and this compound for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media and wash the cells with PBS. Lyse the cells by adding Lysis Buffer and incubating on ice.
-
Probe Labeling: Clarify the lysates by centrifugation. Incubate the lysates with the Rho-Ub-PA probe (final concentration ~1-2 µM) for 30-60 minutes at 37°C.
-
SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to OTUB2. Determine the percent inhibition of probe labeling for each compound concentration relative to the DMSO control. Calculate IC50 values based on the dose-response curves. For higher throughput, this assay can be adapted to a plate-based format using technologies like AlphaLISA or TR-FRET, where a tagged OTUB2 and a biotinylated ubiquitin probe are used.
Conclusion
This compound is a valuable chemical probe for investigating the function of OTUB2. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing novel inhibitors of this therapeutically relevant deubiquitinase. These assays can be readily adapted for large-scale screening campaigns in academic and industrial drug discovery settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. scispace.com [scispace.com]
- 10. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy of LN5P45, a MEK1/2 Inhibitor
Introduction
LN5P45 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. These application notes provide a comprehensive suite of in vitro assays and detailed protocols to characterize the efficacy of this compound in cancer cell lines. The described methods will enable researchers to assess the compound's impact on cell viability, its ability to induce apoptosis (programmed cell death), its effect on cell cycle progression, and its direct engagement with the intended molecular target.
Hypothesized Mechanism of Action
This compound is designed to bind to and inhibit the kinase activity of MEK1/2. This prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2 (ERK1/2). The inhibition of ERK1/2 signaling is expected to block pro-proliferative gene expression and promote apoptosis in cancer cells dependent on this pathway.
Part 1: Target Pathway Analysis
A critical first step in evaluating this compound is to confirm its effect on the intended signaling pathway. The MAPK/ERK pathway is a primary driver of cell proliferation, and its inhibition is a key therapeutic strategy.
MAPK/ERK Signaling Pathway Diagram
The following diagram illustrates the MAPK/ERK signaling cascade and highlights the inhibitory action of this compound on MEK1/2.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Part 2: Cell Viability and Cytotoxicity Assays
The primary measure of efficacy for an anti-cancer compound is its ability to reduce the viability of cancer cells.[1][2] This is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%.[3]
Experimental Workflow: Cell Viability (MTT Assay)
Caption: Workflow for determining cell viability using the MTT assay.
Data Presentation: this compound IC50 Values
The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines.
| Cell Line | Cancer Type | MAPK Pathway Status | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E Mutant | 15.2 |
| HT-29 | Colorectal Cancer | BRAF V600E Mutant | 25.8 |
| HCT116 | Colorectal Cancer | KRAS G13D Mutant | 45.1 |
| MCF-7 | Breast Cancer | RAS Wild-Type | > 10,000 |
| HeLa | Cervical Cancer | RAS Wild-Type | > 10,000 |
Protocol: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[2][4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[2][4]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell blank). Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Part 3: Apoptosis Induction Assays
To determine if the reduction in cell viability is due to programmed cell death, apoptosis assays are essential.[1][5] Annexin V/Propidium Iodide (PI) staining is a common method used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6][7]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Data Presentation: Apoptosis in A375 Cells
The table below shows hypothetical data for A375 cells treated with this compound for 48 hours.
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle (DMSO) | 0.1% | 95.1 | 2.5 | 2.4 |
| This compound | 20 nM | 60.3 | 25.1 | 14.6 |
| This compound | 100 nM | 25.7 | 40.5 | 33.8 |
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Cold Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 5x IC50) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 4: Cell Cycle Analysis
Many anti-cancer agents exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through division.[1][8] DNA staining with propidium iodide (PI) followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Experimental Workflow: Cell Cycle Analysis
References
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of LN5P45 in Mice
For Research Use Only. Not for use in humans.
Introduction
LN5P45 is a potent and selective covalent inhibitor of Ubiquitin Thioesterase OTUB2, a cysteine protease from the ovarian tumor (OTU) deubiquitinase superfamily.[1] OTUB2 is frequently overexpressed in various cancers and is implicated in tumor progression and metastasis, making it a compelling therapeutic target.[1] this compound functions by covalently reacting with the active-site cysteine residue of OTUB2, leading to its inhibition.[1] These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of this compound in mice for in vivo research applications, such as studies on tumor growth and metastasis.
Mechanism of Action: OTUB2 Inhibition
The signaling pathway involving OTUB2 is critical in tumorigenesis. OTUB2 can deubiquitinate and stabilize proteins that promote cancer cell survival and proliferation. Inhibition of OTUB2 by this compound disrupts these pathways, potentially leading to decreased tumor growth and increased sensitivity to anti-cancer therapies.
Caption: Mechanism of OTUB2 Inhibition by this compound.
Quantitative Data Summary
The following tables provide a summary of the formulation of this compound for intraperitoneal injection and a hypothetical dosing schedule. Note: The dosing schedule is based on in vivo studies of other OTUB2 inhibitors and should be optimized for your specific mouse model and experimental goals. A maximum tolerated dose (MTD) study is highly recommended before commencing efficacy studies.
Table 1: this compound Formulation for Intraperitoneal Injection
| Component | Percentage | Concentration | Notes |
| This compound | - | 2.5 mg/mL | Suspended solution.[2] |
| DMSO | 10% | - | Vehicle component. |
| Corn Oil | 90% | - | Vehicle component.[2] |
Table 2: Hypothetical Intraperitoneal Dosing Regimen in Mice
| Parameter | Recommendation | Notes |
| Dosage | To be determined (TBD) | A starting dose range of 10-50 mg/kg could be explored in an MTD study. |
| Injection Volume | < 10 mL/kg | For a 25g mouse, the maximum volume is 0.25 mL.[3] |
| Frequency | Daily | Based on studies with similar inhibitors. |
| Duration | 5-14 days | Dependent on the experimental endpoint (e.g., tumor growth). |
| Vehicle Control | 10% DMSO in Corn Oil | Administer the same volume as the this compound-treated group. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol yields a 2.5 mg/mL suspended solution of this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex thoroughly to dissolve the this compound in DMSO.
-
Add 90% of the final desired volume of corn oil to the DMSO/LN5P45 mixture.
-
Vortex the suspension vigorously for 1-2 minutes.
-
Use an ultrasonic bath to ensure a uniform suspension.
-
It is recommended to prepare the working solution fresh on the day of use.
Intraperitoneal Injection Protocol in Mice
This protocol provides a general guideline for intraperitoneal injection in mice.[1][3][4]
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge sterile needles
-
1 mL sterile syringes
-
70% ethanol
-
Gauze pads
-
Prepared this compound suspension
-
Vehicle control solution
Procedure:
-
Animal Preparation:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[1]
-
Tilt the mouse's head slightly downwards to help move the abdominal organs away from the injection site.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[3][4]
-
Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is aspirated, discard the needle and syringe, and re-attempt with fresh materials after a brief recovery period for the animal.[1][4]
-
If there is negative pressure, inject the this compound suspension or vehicle control smoothly.
-
Withdraw the needle swiftly and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Monitor the animals regularly according to your approved animal care protocol.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound in a mouse tumor model.
References
Assessing OTUB2 Inhibition by LN5P45: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibition of Ovarian Tumor Protease with Ubiquitin-Binding Domain 2 (OTUB2) by the covalent inhibitor LN5P45. The methodologies outlined are essential for researchers investigating the therapeutic potential of targeting OTUB2 in various disease contexts, particularly in cancer.
OTUB2, a deubiquitinating enzyme (DUB) of the OTU superfamily, is frequently overexpressed in tumors, playing a role in tumor progression and metastasis.[1][2] this compound has been identified as a potent and selective inhibitor of OTUB2, acting through a chloroacethydrazide moiety that covalently modifies the active-site cysteine residue.[1][2][3] A key characteristic of this compound-mediated inhibition is the induction of monoubiquitination on OTUB2 at lysine 31.[1][4][5]
Quantitative Data Summary
The inhibitory potency of this compound against OTUB2 has been quantitatively determined using biochemical assays. This data is crucial for dose-response studies and for comparing the efficacy of different inhibitors.
| Compound | Target | Assay Type | IC50 (μM) | Notes |
| This compound | OTUB2 | Biochemical Enzyme Activity | 2.3 | Covalent, irreversible inhibitor.[4][5] |
| This compound | OTUD3 | Biochemical Enzyme Activity | 56 | Demonstrates ~20-fold selectivity for OTUB2 over OTUD3.[6] |
| This compound | UCHL1, USP16 | Biochemical Enzyme Activity | >100 | Marginal inhibition observed at high concentrations.[6] |
Signaling and Inhibition Pathway
The following diagram illustrates the mechanism of OTUB2 inhibition by this compound and the resulting post-translational modification of OTUB2.
Experimental Protocols
Biochemical Assessment of OTUB2 Inhibition
This protocol describes an in vitro enzyme activity assay to determine the potency of inhibitors against recombinant OTUB2.
Experimental Workflow:
Materials:
-
Recombinant human OTUB2[6]
-
This compound inhibitor[4]
-
Fluorogenic substrate: ubiquitin-rhodamine-morpholine (UbRhoMP)[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 250 mM sucrose, 2 mM TCEP, pH 7.4)[6]
-
N-ethylmaleimide (NEM) as a positive control for 100% inhibition[6]
-
DMSO as a negative control[6]
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (negative control) to the assay buffer.
-
Add recombinant human OTUB2 to each well and incubate for a pre-determined time (e.g., 2.5 hours) to allow for covalent bond formation.[6]
-
To determine 100% inhibition, add NEM (e.g., 10 mM final concentration) to control wells.[6]
-
Initiate the enzymatic reaction by adding the UbRhoMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the positive (NEM) and negative (DMSO) controls to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]
Cellular Target Engagement Assessment using Activity-Based Protein Profiling (ABPP)
This protocol assesses the ability of this compound to engage with OTUB2 within a cellular context.
Experimental Workflow:
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - ACS Chemical Biology - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lurbinectedin in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lurbinectedin is a synthetic alkaloid with a unique mechanism of action, demonstrating significant antitumor activity in various cancer models. It is an alkylating agent that binds to the minor groove of DNA, leading to a cascade of events that culminate in cell cycle perturbation and apoptosis.[1][2] Preclinical and clinical studies have shown that lurbinectedin's efficacy can be enhanced when used in combination with other chemotherapeutic agents. These notes provide an overview of lurbinectedin's mechanism of action, data from combination therapy studies, and detailed protocols for preclinical evaluation.
Mechanism of Action
Lurbinectedin exerts its anticancer effects through a multi-faceted approach:
-
DNA Binding and Damage: It covalently binds to guanine residues in CG-rich regions of DNA, forming adducts that bend the DNA helix.[1][2][3] This distortion triggers a cascade of events, including the generation of double-strand DNA breaks, which are critical for its cytotoxic effect.[2][4]
-
Inhibition of Transcription: By binding to DNA, lurbinectedin blocks the activity of RNA polymerase II, an enzyme essential for gene transcription. This leads to the degradation of the elongating RNA polymerase II, thereby inhibiting the transcription of genes crucial for cancer cell survival and proliferation.[2][3][5]
-
Modulation of the Tumor Microenvironment: Lurbinectedin has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) and inhibit the production of inflammatory chemokines like CCL2.[2] This alteration of the tumor microenvironment can contribute to a more robust anti-tumor immune response.
-
Activation of STING-IFN Signaling: Lurbinectedin treatment can activate the STING (Stimulator of Interferon Genes) pathway, which in turn increases interferon (IFN) signaling. This leads to the production of pro-inflammatory chemokines and an increase in Major Histocompatibility Complex class I (MHC-I) expression in cancer cells, potentially sensitizing them to immunotherapy.[6]
Signaling Pathways
The antitumor activity of lurbinectedin involves the modulation of several key signaling pathways. Its primary mechanism of inducing DNA damage activates DNA damage response (DDR) pathways involving kinases like ATR, ATM, and DNA-protein kinase.[7] Furthermore, the cellular stress induced by lurbinectedin can lead to the activation of the integrated stress response, evidenced by the induction of ATF4 and CHOP, and ultimately apoptosis.[8][9] Recent studies have also highlighted the role of lurbinectedin in activating the cGAS-STING pathway, leading to a type I interferon response, which is crucial for an immunogenic cell death.[10]
Data Presentation: Lurbinectedin in Combination Therapy
Preclinical Data
| Combination Agent | Cancer Model | Key Findings | Reference |
| ONC201/TIC10 | Small Cell Lung Cancer (SCLC) Cell Lines (H1048) | Synergistic growth inhibition. Most potent synergy at 0.16 µM ONC201 and 0.05 nM lurbinectedin. Increased DNA damage markers (pChk-1, γ-H2AX) and apoptosis (PARP cleavage). | [8][9][11] |
| SN-38 (Irinotecan metabolite) | Ewing Sarcoma Cells (TC32) | Synergistic suppression of EWS-FLI1 expression. | [7] |
| SN-38 (Irinotecan metabolite) | Ovarian Clear-Cell Carcinoma Cell Lines | Significant antiproliferative effects. | [7] |
| SN-38 (Irinotecan metabolite) | Ovarian Clear-Cell Carcinoma Xenograft | 85.1% smaller tumor volume compared to control or single agents. | [7] |
Clinical Data
| Combination Agent | Cancer Type | Trial Phase | Key Efficacy Data | Reference |
| Doxorubicin | Relapsed Small Cell Lung Cancer (SCLC) | Phase I Expansion Cohort | Overall Response Rate (ORR): 36%. Median Progression-Free Survival (PFS): 3.3 months. Median Overall Survival (OS): 7.9 months. | [12] |
| Doxorubicin | Relapsed SCLC (Sensitive Disease) | Phase I Expansion Cohort | ORR: 50%. Median PFS: 5.7 months. Median OS: 11.5 months. | [12] |
| Doxorubicin | Relapsed SCLC (Resistant Disease) | Phase I Expansion Cohort | ORR: 10%. Median PFS: 1.3 months. Median OS: 4.6 months. | [12] |
| Atezolizumab | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) (Maintenance Therapy) | Phase 3 (IMforte) | Median OS: 13.2 months (vs. 10.6 months with atezolizumab alone). Median PFS: 5.4 months (vs. 2.1 months with atezolizumab alone). 27% lower risk of death. | [13] |
Experimental Protocols
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the synergistic cytotoxic effects of lurbinectedin in combination with another chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SCLC cell line H1048)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lurbinectedin (stock solution in DMSO)
-
Combination chemotherapeutic agent (e.g., ONC201, stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of lurbinectedin and the combination agent in complete medium. For example, for lurbinectedin with ONC201, concentrations could range from 0.01 nM to 10 nM for lurbinectedin and 0.05 µM to 5 µM for ONC201.[11]
-
Include single-agent controls for each drug and a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine IC₅₀ values for each agent alone and in combination.
-
Use software such as Combenefit to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[11]
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of lurbinectedin in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells for implantation
-
Matrigel (optional, for enhancing tumor take)
-
Lurbinectedin formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS, with or without Matrigel, at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Lurbinectedin alone
-
Group 3: Combination agent alone
-
Group 4: Lurbinectedin + combination agent
-
-
Drug Administration:
-
Administer drugs according to the desired schedule and route (e.g., intravenous, intraperitoneal). The dosage and schedule should be based on prior studies or dose-finding experiments. For example, lurbinectedin is often administered intravenously every 21 days.[12]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare tumor growth rates and final tumor volumes between the different treatment groups.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any anti-tumor effects.
-
Tumors can be further processed for histological or molecular analysis (e.g., Western blot, IHC).
-
Western Blot for DNA Damage and Apoptosis Markers
This protocol is to detect changes in protein expression related to DNA damage and apoptosis following treatment with lurbinectedin and a combination agent.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., GAPDH).
-
Conclusion
Lurbinectedin, in combination with various chemotherapeutic agents, presents a promising strategy for the treatment of cancers like SCLC. The protocols provided here offer a framework for researchers to investigate the synergistic potential and underlying mechanisms of lurbinectedin-based combination therapies in a preclinical setting. Careful consideration of dosing, scheduling, and the specific cancer model is crucial for successful experimental design and interpretation.
References
- 1. Zepzelca (Lurbinectedin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. An overview of lurbinectedin as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Lurbinectedin used for? [synapse.patsnap.com]
- 6. Lurbinectedin sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of lurbinectedin and doxorubicin in relapsed small cell lung cancer. Results from an expansion cohort of a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Study Demonstrates Improved Survival With Combination of Lurbinectedin and Atezolizumab for Extensive-Stage Small Cell Lung Cancer - ASCO [asco.org]
Application Notes and Protocols for Developing a Stable Cell Line with LN5P45 Resistance
For Researchers, Scientists, and Drug Development Professionals.
Introduction
LN5P45 is a potent and selective inhibitor of Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB) that has been implicated in the progression and metastasis of various cancers.[1][2][3][4] By removing ubiquitin chains from substrate proteins, OTUB2 plays a critical role in regulating cellular processes such as DNA repair, cell signaling, and protein stability.[1][5] Inhibition of OTUB2 with this compound presents a promising therapeutic strategy for cancers with elevated OTUB2 activity. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
Understanding the molecular mechanisms underlying resistance to this compound is crucial for the development of effective long-term treatment strategies and combination therapies. The generation of a stable, this compound-resistant cell line provides an invaluable in vitro model to investigate these mechanisms. This document provides detailed application notes and experimental protocols for the development and characterization of a stable cell line exhibiting resistance to this compound.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Parental Cancer Cell Line (e.g., HeLa, A549) | ATCC | Varies |
| This compound | MedChemExpress | HY-139595 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Cell Counting Kit-8 (CCK-8) | Dojindo Molecular Technologies | CK04 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78442 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibodies (p-AKT, AKT, p-ERK, ERK, YAP, TAZ, p65, etc.) | Cell Signaling Technology | Varies |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Varies |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Table 2: Example IC50 Values for this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example Cell Line | [To be determined experimentally] | [To be determined experimentally] | [To be calculated] |
| HeLa (literature value for OTUB2 inhibition) | ~2.3[6] | - | - |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cancer cell line using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Parental cancer cell line
-
Complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the parental cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Development of this compound-Resistant Stable Cell Line
This protocol describes the generation of a stable this compound-resistant cell line using a continuous, dose-escalation method.
Materials:
-
Parental cancer cell line
-
Complete growth medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initial Exposure:
-
Culture the parental cells in a T25 flask with complete growth medium containing this compound at a concentration equal to the determined IC20 (the concentration that inhibits 20% of cell growth, derived from the IC50 curve).
-
-
Monitoring and Subculturing:
-
Initially, significant cell death is expected. Monitor the cells daily.
-
Replace the medium with fresh this compound-containing medium every 3-4 days.
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily for at least two passages at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat the monitoring and subculturing process at each new, higher concentration.
-
At each successful dose escalation step, freeze a stock of the cells as a backup.
-
-
Establishing the Stable Resistant Line:
-
Continue this process of gradual dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50.
-
The resulting cell line is considered the this compound-resistant (this compound-R) stable cell line.
-
-
Maintenance of the Resistant Phenotype:
-
Continuously culture the this compound-R cells in a maintenance dose of this compound (e.g., the concentration at which they were selected) to ensure the stability of the resistant phenotype.
-
Protocol 3: Confirmation and Characterization of this compound Resistance
This protocol details the methods to confirm the resistant phenotype and to begin investigating the potential mechanisms of resistance.
A. Confirmation of Resistance by IC50 Re-evaluation:
-
Perform the IC50 determination protocol (Protocol 1) on both the parental and the this compound-R cell lines.
-
A significant increase (typically >5-fold) in the IC50 value for the this compound-R cells compared to the parental cells confirms the resistant phenotype.
B. Investigation of Potential Resistance Mechanisms by Western Blot:
This protocol provides a general method for analyzing the activation state of key signaling proteins that may be involved in this compound resistance. OTUB2 has been shown to regulate several cancer-promoting pathways, including the Hippo, AKT/mTOR, and NF-κB signaling cascades.[1][5] Upregulation or constitutive activation of these pathways may confer resistance to OTUB2 inhibition.
Materials:
-
Parental and this compound-R cell lines
-
Complete growth medium (with and without this compound)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-YAP, anti-TAZ, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Lysis:
-
Culture parental and this compound-R cells to 70-80% confluency. For the this compound-R cells, one set should be cultured with the maintenance dose of this compound and another set without the drug for 48-72 hours to assess the stability of the phenotype.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the activation status of the signaling pathways between the parental and this compound-R cell lines.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for developing and characterizing an this compound-resistant cell line.
Caption: Potential signaling pathways affected by OTUB2 and its inhibitor this compound.
Potential Mechanisms of Resistance to this compound
The development of resistance to this compound may involve various cellular adaptations. Based on the known functions of OTUB2, potential resistance mechanisms include:
-
Activation of Bypass Signaling Pathways: Cells may acquire mutations or epigenetic alterations that lead to the constitutive activation of downstream signaling pathways, thereby bypassing the need for OTUB2 activity. This could include:
-
PI3K/AKT/mTOR Pathway: Activating mutations in PI3K or AKT, or loss of the tumor suppressor PTEN.
-
MAPK/ERK Pathway: Activating mutations in RAS or BRAF.
-
NF-κB Pathway: Mutations in components of the NF-κB pathway that lead to its constitutive activation.
-
Hippo Pathway: Mutations that lead to the inactivation of the Hippo kinase cascade or hyperactivation of YAP/TAZ.
-
-
Upregulation of Downstream Effectors: Increased expression of key downstream targets of OTUB2-regulated pathways, such as the transcription factor FOXM1 or the anti-apoptotic protein MCL-1, could render cells less sensitive to OTUB2 inhibition.
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cell, reducing its intracellular concentration.
-
Target Modification: Although less common for covalent inhibitors, mutations in the OTUB2 active site could potentially reduce the binding affinity of this compound. Interestingly, treatment with this compound has been shown to induce monoubiquitination of OTUB2 on lysine 31.[1][3][4] Alterations in the cellular machinery that regulates this ubiquitination could potentially contribute to a resistant phenotype.
Concluding Remarks
The development of a stable this compound-resistant cell line is an essential first step in elucidating the mechanisms of acquired resistance to this novel OTUB2 inhibitor. The protocols provided herein offer a comprehensive guide for the generation and initial characterization of such a cell line. Subsequent in-depth analyses, including transcriptomic, proteomic, and genomic approaches, will be necessary to fully uncover the complex molecular alterations that drive this compound resistance. This knowledge will be instrumental in designing more effective therapeutic strategies to overcome resistance and improve patient outcomes.
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LN5P45 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LN5P45, a potent and selective inhibitor of the deubiquitinase OTUB2. Our goal is to help you optimize this compound concentration for your cell-based assays and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, covalent inhibitor of Ovarian Tumor domain-containing Ubiquitin Aldehyde Binding Protein 2 (OTUB2), a deubiquitinating enzyme (DUB). It forms a covalent bond with the active site cysteine (Cys51) of OTUB2, thereby inhibiting its enzymatic activity.[1][2] The reported half-maximal inhibitory concentration (IC50) for this compound against OTUB2 is approximately 2.3 μM.[3] A unique characteristic of this compound is that its inhibition of OTUB2 can induce the monoubiquitination of OTUB2 on lysine 31.[1][4][5]
Q2: In which signaling pathways is OTUB2 involved?
A2: OTUB2 has been implicated in several key signaling pathways that are often dysregulated in cancer and other diseases. These include:
-
Hippo Signaling Pathway: OTUB2 can deubiquitinate and stabilize the transcriptional co-activators YAP and TAZ, which are central components of the Hippo pathway that regulates organ size and cell proliferation.[6]
-
NF-κB Signaling Pathway: OTUB2 has been shown to interact with TRAF6, a key regulator of the NF-κB pathway, which is involved in inflammation and immunity.
-
AKT/mTOR Signaling Pathway: In non-small cell lung cancer, OTUB2 has been found to stabilize U2AF2, leading to the promotion of the Warburg effect through the activation of the AKT/mTOR signaling pathway.[4][6]
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the cell line, assay type, and duration of treatment. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions. Based on published data, a concentration of 10 μM has been used in HeLa and HEK293T cells for target engagement and selectivity assays.[1] However, for longer-term functional assays such as cell proliferation or cytotoxicity, a lower concentration range should be explored to avoid potential off-target effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at expected effective concentrations | The concentration of this compound is too high for the specific cell line or assay duration. | Perform a dose-response experiment with a wider range of concentrations, starting from sub-micromolar levels. Reduce the incubation time. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is below a non-toxic level (typically ≤ 0.5%). Run a vehicle control (medium with the same solvent concentration as the highest this compound concentration). | |
| Inconsistent or variable results between experiments | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated pipette for seeding. Perform cell counts before each experiment. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the incubator before being added to the cells. | |
| No observable effect of this compound | The concentration of this compound is too low. | Increase the concentration of this compound. Confirm the activity of your this compound stock. |
| The cell line is resistant to OTUB2 inhibition. | Verify OTUB2 expression levels in your cell line. Consider using a different cell line with known sensitivity to OTUB2 inhibition. | |
| The chosen assay is not sensitive enough to detect the effect. | Use a more sensitive assay or a different endpoint to measure the effect of OTUB2 inhibition. | |
| Unexpected or off-target effects | High concentration of this compound leading to inhibition of other cellular targets. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider performing a proteome-wide selectivity analysis if off-target effects are a major concern. |
| Induction of OTUB2 monoubiquitination leading to downstream signaling changes. | Be aware that this compound can induce monoubiquitination of OTUB2.[1][4][5] This could be a confounding factor in your experiments. Consider using a catalytically inactive OTUB2 mutant as a control to dissect the effects of inhibition versus monoubiquitination. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range (µM) | Incubation Time (hours) |
| Target Engagement | HeLa, HEK293T | 5 - 20 | 1 - 4 |
| Cell Viability (e.g., MTT, CellTiter-Glo) | A549, MCF-7, HCT116 | 0.1 - 10 | 24 - 72 |
| Cell Proliferation (e.g., BrdU, EdU) | MDA-MB-231, PC-3 | 0.1 - 10 | 48 - 72 |
| Apoptosis (e.g., Caspase-3/7 activity, Annexin V) | Jurkat, HL-60 | 1 - 15 | 12 - 48 |
| Signaling Pathway Analysis (Western Blot) | Various | 2 - 10 | 4 - 24 |
Note: These are general recommendations. The optimal concentration for your specific experiment must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is a 10-point two-fold serial dilution starting from 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
References
- 1. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting LN5P45 Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with LN5P45 in solution. The following information is designed to help you identify and resolve common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this?
A1: Cloudiness or precipitation is often an indication of this compound aggregation or poor solubility. This can be influenced by several factors including buffer composition, pH, temperature, and high protein concentration. Suboptimal storage conditions or repeated freeze-thaw cycles can also lead to the formation of aggregates.[1][2] We recommend performing a visual inspection and quantifying the aggregation to diagnose the issue.
Q2: I'm observing a progressive loss of this compound activity over time, even when stored at recommended temperatures. Why is this happening?
A2: A gradual loss of activity can be attributed to chemical degradation or conformational changes in this compound. Factors such as improper pH, oxidation, or proteolytic degradation can lead to a decline in the molecule's functionality.[1][3] The choice of storage buffer and the inclusion of stabilizing excipients are critical in maintaining the long-term activity of this compound.
Q3: Can repeated freeze-thaw cycles affect the stability of my this compound solution?
A3: Yes, repeated freeze-thaw cycles are a common cause of protein degradation and aggregation.[2][4] The process of freezing and thawing can expose the molecule to damaging ice-water interfaces and pH shifts, leading to denaturation and loss of activity. It is highly recommended to aliquot your this compound solution into single-use volumes to minimize this effect.
Q4: What are the ideal storage conditions for this compound?
A4: For short-term storage (days to weeks), keeping this compound at 4°C is often sufficient, provided the solution is sterile.[1][5] For long-term storage, freezing at -20°C or -80°C is recommended.[3][5][6] Storing at -80°C is generally preferred for preserving activity over extended periods.[5] For stock solutions, storage at -80°C is recommended for up to 6 months.[6] The addition of cryoprotectants like glycerol can also enhance stability during freezing.[1][4]
Troubleshooting Guides
Issue 1: this compound Aggregation
If you suspect aggregation, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting this compound aggregation.
Issue 2: Chemical Instability and Loss of Activity
For issues related to chemical degradation, consider the following:
Caption: Approach to mitigate chemical instability of this compound.
Data Presentation
Table 1: Recommended Buffer Conditions for this compound
| Buffer System | pH Range | Recommended Concentration | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | 1X | Can sometimes promote aggregation during freeze-thaw cycles.[7] |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | 25-50 mM Tris | Generally provides good buffering capacity and can be a better choice for cryopreservation than PBS.[7] |
| Histidine-HCl | 5.5 - 6.5 | 10-20 mM | Often used in biopharmaceutical formulations to reduce aggregation.[8] |
| Citrate | 4.0 - 6.2 | 10-20 mM | Can enhance stability, particularly during freeze-thaw events.[8] |
Table 2: Summary of this compound Storage Conditions
| Storage Condition | Temperature | Duration | Key Recommendations |
| Short-term | 4°C | Up to 1 month | Use sterile conditions to prevent microbial growth.[1][2] |
| Long-term | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Consider adding 25-50% glycerol.[1][3] |
| Extended Long-term | -80°C | > 1 year | Optimal for preserving long-term stability and activity.[3][5] |
| Lyophilized | 4°C or -20°C | Years | Requires reconstitution before use; the lyophilization process itself can sometimes damage the protein.[1] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution of this compound particles in solution and detect the presence of aggregates.
Methodology:
-
Prepare this compound samples in various buffer conditions and concentrations to be tested.
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Filter the samples through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.
-
Carefully transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the data acquisition parameters, including the number of measurements and duration.
-
Initiate the measurement and collect the scattering data.
-
Analyze the data to obtain the hydrodynamic radius and polydispersity index (PDI). A higher PDI and the presence of larger particle sizes are indicative of aggregation.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Stability
Objective: To assess the thermal stability of this compound in different formulations by measuring its melting temperature (Tm).
Methodology:
-
Prepare a master mix of this compound and a fluorescent dye (e.g., SYPRO Orange) in a base buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add different buffers, salts, or stabilizing excipients to the wells to create a screening matrix.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity as the temperature increases.
-
The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic regions that bind the dye, leading to a sharp increase in fluorescence. A higher Tm indicates greater thermal stability.
Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. susupport.com [susupport.com]
- 4. storage conditions for purified protein - Protein Expression and Purification [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent LN5P45 degradation during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of LN5P45 during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a potent and selective inhibitor of OTUB2 (OTU deubiquitinase, ubiquitin aldehyde binding 2). It functions as a covalent inhibitor, reacting with the active-site cysteine residue of OTUB2.[1] Researchers use this compound to study the roles of OTUB2 in various cellular processes, including tumor progression and metastasis.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. As a powder, it is stable for up to three years when stored at -20°C.[3] Stock solutions of this compound have different storage recommendations based on temperature.[2][4]
Q3: What is the best solvent for preparing an this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many small molecule inhibitors, including this compound.[4] It is crucial to use a high grade of DMSO to avoid introducing contaminants that could affect your experiments.
Q4: How can I minimize degradation during handling and preparation of this compound solutions?
A4: To minimize degradation, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[4] This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4][5] When preparing working solutions, dilute the stock solution in your experimental media immediately before use.
Q5: Should I be concerned about the stability of this compound in aqueous solutions?
A5: Yes, many small molecule inhibitors can have limited stability in aqueous solutions. It is best practice to prepare fresh dilutions of this compound in your aqueous experimental media for each experiment from a frozen stock.[4] Avoid storing this compound in aqueous buffers for extended periods.
Troubleshooting Guide
This guide addresses common problems that may arise due to improper storage or handling of this compound.
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Verify that the this compound stock solution has been stored at the recommended temperature and for the appropriate duration. Prepare a fresh stock solution from a new vial of this compound powder. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles. | |
| Instability in experimental media. | Prepare fresh dilutions of this compound in your experimental media immediately before each experiment. | |
| Precipitation observed when diluting the stock solution. | The compound is not fully dissolved at the tested concentration. | Ensure the stock solution is fully dissolved before making dilutions. You can gently vortex or sonicate the solution. When diluting into an aqueous buffer, add the DMSO stock solution to the buffer slowly while mixing. |
| Contaminated solvent. | Use a fresh, high-purity grade of DMSO to prepare your stock solution. Moisture in DMSO can accelerate compound degradation. | |
| Visible changes in the appearance of the this compound powder (e.g., color change, clumping). | Potential degradation of the solid compound. | Do not use the powder. Contact the supplier for a replacement. Ensure the powder is stored in a tightly sealed container at the recommended temperature. |
Data Presentation
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| Stock Solution | -80°C | Up to 6 months[2][4] |
| -20°C | Up to 1 month[2][4] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions.
Objective: To determine the percentage of this compound remaining after storage under specific conditions.
Materials:
-
This compound
-
High-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Method:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Aliquot into single-use vials and store at -80°C.
-
-
Forced Degradation Studies (Optional but Recommended):
-
Acidic Conditions: Dilute the this compound stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for 30 minutes.
-
Basic Conditions: Dilute the this compound stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 60°C for 30 minutes.
-
Oxidative Conditions: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 2-8 days.
-
These studies help to identify potential degradation products and establish a stability-indicating HPLC method.
-
-
Stability Study Sample Preparation:
-
Prepare samples of this compound at a final concentration of 10 µM in both DMSO and PBS.
-
Store these samples under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Prepare a "time zero" sample for immediate analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Example gradient: 5% to 95% Solvent B over 20 minutes.
-
Set the UV detector to a wavelength appropriate for this compound (this may need to be determined by a UV scan).
-
Inject the "time zero" sample and the stored samples at specified time points (e.g., 1, 7, 14, 30 days).
-
-
Data Analysis:
-
Measure the peak area of the intact this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Improving the In Vivo Bioavailability of LN5P45
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges associated with the in vivo bioavailability of the novel compound LN5P45.
Compound Profile: this compound
This compound is a promising therapeutic candidate that exhibits characteristics of a Biopharmaceutics Classification System (BCS) Class IV compound.[1][2][3] This classification means it has both low aqueous solubility and low intestinal permeability , which together pose significant challenges to achieving adequate oral bioavailability.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in my animal models?
A1: Low oral bioavailability for a BCS Class IV compound like this compound is expected and is typically caused by a combination of factors.[4] The primary reasons include:
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Poor Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[4][6]
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Low Intestinal Permeability: Even the dissolved portion of the drug cannot efficiently cross the intestinal wall to enter systemic circulation.[4]
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P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen after it has been absorbed.[2][5][7]
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First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[4][8]
Q2: What are the most common formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and permeability challenges of this compound.[3] Key approaches include:
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Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[9][10][11] Nanocrystal technology is a particularly effective approach.[9][12]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state, both solubility and dissolution rate can be significantly improved.[3][6] This can be achieved through methods like spray drying or hot-melt extrusion.[6]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[10] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[9][11]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous environments.[9][11]
-
Polymeric Nanoparticles: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, improve solubility, and potentially overcome efflux mechanisms.[1][2][7]
Q3: How do I know if poor solubility or poor permeability is the primary rate-limiting step for this compound absorption?
A3: A combination of in vitro assays can help diagnose the primary barrier.
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Solubility Assays: Conduct kinetic and equilibrium solubility tests in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).[13][14] If solubility is extremely low (<10 µg/mL), this is likely a major limiting factor.
-
Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability.[15][16][17] A low apparent permeability coefficient (Papp) suggests that permeability is a significant hurdle. An efflux ratio greater than 2 indicates the involvement of active efflux transporters like P-gp.[17]
Troubleshooting Guides
Issue 1: Undetectable or very low plasma concentrations of this compound after oral dosing.
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution | 1. Verify Solubility: Perform a kinetic solubility assay.[18][19] 2. Formulation: Prepare an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to enhance dissolution.[6][9] 3. Particle Size: Reduce particle size via micronization or nanosizing.[11] |
| Low Permeability | 1. Assess Permeability: Run a Caco-2 permeability assay to determine the Papp value.[16][20] 2. Identify Efflux: Calculate the efflux ratio in the Caco-2 assay. If >2, consider co-dosing with a P-gp inhibitor like verapamil in preclinical models.[7][17] |
| Extensive First-Pass Metabolism | 1. In Vitro Metabolism: Assess metabolic stability using liver microsomes or hepatocytes. 2. Compare Routes: Compare plasma exposure after oral (PO) vs. intravenous (IV) administration to calculate absolute bioavailability.[21] A low PO/IV ratio with good solubility suggests high first-pass metabolism. |
Issue 2: High variability in plasma exposure between subjects.
| Potential Cause | Troubleshooting Steps |
| Food Effects | The presence or absence of food can alter GI physiology, affecting the absorption of poorly soluble drugs.[22] 1. Standardize Conditions: Ensure all animals are fasted for a consistent period before dosing.[22] 2. Test Food Effect: Conduct a formal food-effect study to characterize the impact of food. |
| Inconsistent Formulation | The physical form of the dosed compound is not uniform. 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. 2. Use Solubilizing Formulation: Switch to a more robust formulation, such as a solid dispersion or SEDDS, which are less dependent on GI variables.[22] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a high-throughput assessment of a compound's solubility.[13]
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the test buffer (e.g., phosphate-buffered saline, pH 7.4).[18][19]
-
Assay Plate: Add the this compound DMSO stock to the buffer in a 96-well plate to achieve a final concentration (e.g., 200 µM) with a final DMSO concentration of ≤2%.[14][23]
-
Incubation: Shake the plate at room temperature for 2 hours to allow it to reach equilibrium.[23]
-
Separation: Separate the undissolved precipitate from the soluble compound by filtration or centrifugation.[13][23]
-
Quantification: Analyze the concentration of this compound in the filtrate/supernatant using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[14][23]
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability and potential for active efflux of a compound.[15][16]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for ~21 days until they form a differentiated, confluent monolayer.[17]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[17][20]
-
Transport Study (A to B):
-
Transport Study (B to A):
-
In a separate set of wells, add this compound to the basolateral (B) side.
-
Collect samples from the apical (A) side after the incubation period.
-
-
Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp B→A / Papp A→B).[17]
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
This study determines the plasma concentration-time profile of this compound after administration.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (230-250 g) for at least one week.[25] House animals according to approved IACUC protocols.[25][26]
-
Grouping: Randomly divide animals into two groups: Intravenous (IV) and Oral (PO).[21][25]
-
Formulation & Dosing:
-
IV Group: Formulate this compound in a suitable IV vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) at a dose of 1-2 mg/kg. Administer via the tail vein.
-
PO Group: Formulate this compound in the desired oral vehicle (e.g., 0.5% methylcellulose) at a dose of 5-10 mg/kg. Administer via oral gavage.[22]
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.[25][26] A serial bleeding protocol can also be used to reduce animal usage.[26][27]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[25]
-
Bioanalysis & PK Parameters: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method. Calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.[25]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 55 ± 15 | 4.0 | 350 ± 98 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.0 | 980 ± 210 | 280 |
| Amorphous Solid Dispersion | 450 ± 95 | 1.5 | 3,150 ± 550 | 900 |
| SEDDS | 620 ± 110 | 1.0 | 4,500 ± 780 | 1285 |
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Experimental workflow for this compound formulation screening.
References
- 1. Bio Pharmaceutics Classification System (BCS) Class IV Drug Nanoparticles: Quantum Leap to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCS Class IV Oral Drugs and Absorption Windows: Regional-Dependent Intestinal Permeability of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm-int.com [pharm-int.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. benchchem.com [benchchem.com]
- 23. enamine.net [enamine.net]
- 24. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 25. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 26. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
LN5P45 not showing expected inhibitory effect
Welcome to the technical support center for LN5P45. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly when the expected inhibitory effect of this compound is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of OTUB2 (OTU deubiquitinase, ubiquitin aldehyde binding 2) with an IC50 of 2.3 μM.[1] Its inhibitory action is mediated by inducing the monoubiquitination of OTUB2 at the lysine 31 position.[1] This modification interferes with the normal deubiquitinase activity of OTUB2, which can impact cellular processes such as tumor progression and metastasis.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the activity of this compound. Please refer to the table below for recommended conditions.
| Solution Type | Storage Temperature | Shelf Life |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
| In vivo working solution | Prepare freshly | Use on the same day |
Data sourced from MedchemExpress.[1]
Q3: In which cancer cell lines can I expect to see an inhibitory effect with this compound?
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
If you are not observing the expected inhibitory effect of this compound in your experiments, please consult the following troubleshooting guide.
Problem: No significant decrease in cell viability or proliferation after this compound treatment.
Possible Cause 1: Reagent Integrity and Preparation
-
Question: Was the this compound stored and handled correctly?
-
Question: Was the this compound completely dissolved?
-
Troubleshooting Step: Ensure that the initial stock solution is clear before making further dilutions.[1] If precipitation is observed, gentle warming or sonication may be required.
-
Possible Cause 2: Experimental Setup
-
Question: Is the concentration of this compound appropriate for the cell line being used?
-
Troubleshooting Step: The reported IC50 for this compound is 2.3 μM.[1] It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 μM to 50 μM) to determine the optimal concentration for your specific cell line.
-
-
Question: Is the treatment duration sufficient?
-
Troubleshooting Step: The time required to observe an effect can vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Possible Cause 3: Cell Line-Specific Factors
-
Question: Does the cell line express the target protein, OTUB2?
-
Troubleshooting Step: Verify the expression level of OTUB2 in your cell line using techniques such as Western blot or RT-qPCR. Low or absent expression of the target will result in a lack of response.
-
-
Question: Could the cell line have intrinsic or acquired resistance mechanisms?
-
Troubleshooting Step: Some cancer cell lines possess inherent resistance to certain drugs.[3] This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways. Consider using a positive control compound known to be effective in your cell line to validate the experimental system.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in a suitable solvent such as DMSO to make a concentrated stock solution. Ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Working Solution (for cell culture):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the OTUB2 signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
Technical Support Center: Refining LN5P45 Treatment Duration for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of LN5P45, a selective OTUB2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB). Its primary mechanism of action is the irreversible covalent modification of the active site cysteine (Cys51) of OTUB2, which inhibits its deubiquitinase activity. A unique consequence of this compound treatment is the induction of monoubiquitination on OTUB2 at lysine 31, which can serve as a valuable biomarker for target engagement within cells.
Q2: Which signaling pathways are regulated by OTUB2 and are therefore affected by this compound treatment?
A2: OTUB2 is known to regulate several key signaling pathways implicated in cancer progression and other diseases. By inhibiting OTUB2, this compound can modulate these pathways. The primary pathways affected include:
-
Hippo Signaling: OTUB2 deubiquitinates and stabilizes the transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway.
-
NF-κB Signaling: OTUB2 can deubiquitinate TRAF6, a critical upstream regulator of the NF-κB pathway.
-
AKT/mTOR Signaling: OTUB2 has been shown to stabilize U2AF2, leading to the activation of the AKT/mTOR pathway.
-
Wnt/β-catenin Signaling: OTUB2 can deubiquitinate and stabilize β-catenin, a central component of the Wnt signaling pathway.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: Based on published data, a starting concentration of 1-10 µM is recommended for most cell-based assays. However, the optimal concentration is highly dependent on the cell line and the specific biological question being addressed. It is always advisable to perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration for this compound will vary depending on the experimental endpoint. For observing direct target engagement (i.e., OTUB2 monoubiquitination), shorter incubation times of 1 to 6 hours may be sufficient. For assessing downstream signaling events, such as changes in protein phosphorylation or stability, time points between 6 and 24 hours are often appropriate. For cellular phenotype assays, such as cell viability or apoptosis, longer incubation times of 24 to 72 hours are typically required. A time-course experiment is essential to determine the optimal duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on downstream signaling pathways. | Insufficient treatment duration: The incubation time may be too short to allow for changes in protein expression or post-translational modifications. | Perform a time-course experiment: Analyze protein levels or pathway activation at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window. |
| Suboptimal this compound concentration: The concentration of the inhibitor may be too low to achieve sufficient target inhibition. | Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your cell line. | |
| Cell line insensitivity: The targeted pathway may not be active or critical for the chosen cell line. | Select a relevant cell line: Use a cell line known to have active signaling through pathways regulated by OTUB2. | |
| High levels of cytotoxicity observed at all treatment durations. | Treatment duration is too long: Prolonged inhibition of OTUB2 may lead to significant cellular stress and off-target effects. | Shorten the treatment duration: Conduct a time-course experiment with shorter time points (e.g., 1, 4, 8, 12 hours) to find a window where specific pathway inhibition is observed without excessive cell death. |
| This compound concentration is too high: High concentrations can lead to off-target effects and general toxicity. | Lower the this compound concentration: Perform a dose-response experiment to find the lowest effective concentration that elicits the desired biological response. | |
| Inconsistent results between experiments. | Variability in cell confluence: Cell density can influence signaling pathways and drug sensitivity. | Standardize cell seeding density: Ensure that cells are seeded at the same density and are in the logarithmic growth phase for all experiments. |
| Degradation of this compound: Improper storage can lead to loss of activity. | Properly store this compound: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| Difficulty detecting OTUB2 monoubiquitination. | Timing of analysis is not optimal: The induction of monoubiquitination may be transient. | Perform a short time-course experiment: Analyze cell lysates at early time points (e.g., 30 minutes, 1, 2, 4, 6 hours) after this compound treatment. |
| Low endogenous OTUB2 levels: The cell line may express low levels of OTUB2, making detection difficult. | Use a cell line with higher OTUB2 expression or an overexpression system: Confirm OTUB2 expression levels by Western blot before conducting the experiment. |
Data Presentation
Table 1: Recommended Starting Points for this compound Treatment Duration
| Experimental Endpoint | Recommended Concentration Range | Recommended Duration Range | Primary Readout |
| Target Engagement (OTUB2 Monoubiquitination) | 5 - 10 µM | 1 - 6 hours | Western Blot for OTUB2 |
| Downstream Signaling (e.g., p-AKT, YAP/TAZ levels) | 1 - 10 µM | 6 - 24 hours | Western Blot, Immunofluorescence |
| Cell Viability/Proliferation | 0.1 - 20 µM | 24 - 72 hours | MTT, CellTiter-Glo, etc. |
| Apoptosis Induction | 1 - 20 µM | 24 - 48 hours | Caspase-Glo, Annexin V staining |
| Cell Migration/Invasion | 1 - 10 µM | 12 - 48 hours | Transwell assay, Wound healing assay |
Experimental Protocols
Protocol 1: Time-Course Analysis of Downstream Signaling by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various durations (e.g., 0, 1, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, YAP, TAZ, β-catenin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20 µM) in a final volume of 200 µL. Include a vehicle control.
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: this compound inhibits OTUB2, modulating key signaling pathways and cellular outcomes.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: A decision tree for troubleshooting this compound experiments.
Technical Support Center: Overcoming LN5P45 Resistance in Cancer Cell Lines
A Note to Our Valued Researchers:
Our comprehensive search for scientific literature regarding "LN5P45 resistance in cancer cell lines" did not yield specific information on a gene, protein, or molecule designated as this compound that is associated with endogenous resistance mechanisms in cancer cells.
Information available from chemical suppliers indicates that This compound is a product identifier for a specific chemical compound that acts as an OTUB2 inhibitor [1][2]. As such, "this compound resistance" would refer to cancer cells developing resistance to this specific drug, rather than this compound being an inherent cellular factor that confers resistance to other therapies.
Therefore, we have adapted this guide to address the broader and more common challenges researchers face in this area: understanding and overcoming resistance to targeted therapies, using the principles that would apply to a novel inhibitor like this compound (an OTUB2 inhibitor). This resource provides troubleshooting guides, FAQs, and detailed protocols relevant to studying drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: My cancer cell line is showing increasing resistance to my compound of interest (e.g., an OTUB2 inhibitor). How can I confirm this is a specific resistance and not due to experimental variability? | To confirm specific resistance, you must perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cells compared to the parental cell line indicates acquired resistance.[3][4] It is crucial to maintain consistent experimental conditions, including cell seeding density and drug exposure time, to minimize variability.[4] |
| Q2: What are the common molecular mechanisms that could lead to resistance to a targeted inhibitor? | Common mechanisms of drug resistance include: increased drug efflux through transporters like P-glycoprotein (MDR1)[5][6][7][8][9], mutations in the drug's target protein that prevent binding, activation of alternative signaling pathways to bypass the inhibited pathway[10], and altered drug metabolism.[6][7][9] |
| Q3: How can I investigate if my resistant cells are overexpressing drug efflux pumps? | You can assess the expression of common ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), MRP1 (ABCC1), and BCRP (ABCG2), using techniques like quantitative PCR (qPCR) to measure mRNA levels or Western blotting to measure protein levels.[5][6] |
| Q4: What is a practical approach to identify the specific mechanism of resistance in my cell line? | A multi-pronged approach is often necessary. This can include sequencing the target protein's gene to check for mutations, performing a phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways, and using inhibitors of common resistance mechanisms (like efflux pump inhibitors) in combination with your primary drug to see if sensitivity is restored.[11][12] |
| Q5: Can I develop a drug-resistant cell line in my lab? | Yes, drug-resistant cell lines can be generated by exposing a parental cancer cell line to gradually increasing concentrations of the target drug over a prolonged period.[3][13] This method selects for cells that have acquired resistance mechanisms. Another approach is to use CRISPR-mediated gene editing to introduce specific genetic alterations known to confer resistance.[13] |
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for the same compound and cell line. | 1. Variability in cell seeding density. 2. Inconsistent drug incubation times. 3. Deterioration of the drug stock solution. | 1. Ensure a uniform number of cells are seeded in each well.[4] 2. Standardize the duration of drug exposure across all experiments.[4] 3. Prepare fresh drug dilutions from a properly stored stock for each experiment. |
| High background in Western blot for efflux pump proteins. | 1. Non-specific antibody binding. 2. Insufficient blocking. | 1. Optimize the primary antibody concentration and incubation time. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin). |
| Low transfection efficiency of siRNA to knockdown a potential resistance-mediating gene. | 1. Suboptimal siRNA concentration. 2. Poor cell health. 3. Inefficient transfection reagent. | 1. Perform a titration experiment to determine the optimal siRNA concentration. 2. Ensure cells are healthy and in the logarithmic growth phase before transfection. 3. Try a different transfection reagent optimized for your cell line. |
| No restoration of sensitivity after using an efflux pump inhibitor. | 1. The resistance mechanism is not mediated by the targeted efflux pumps. 2. The inhibitor concentration is too low. | 1. Investigate other resistance mechanisms, such as target mutation or pathway bypass. 2. Confirm the effective concentration of the efflux pump inhibitor in your cell line. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a targeted inhibitor.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Targeted inhibitor (e.g., this compound)
-
Cell culture flasks and plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the targeted inhibitor in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant number of cells will die.[3] Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Gradual Dose Escalation: Once the cells resume a stable growth rate, increase the inhibitor concentration by 1.5- to 2-fold.[3]
-
Repeat and Expand: Repeat the process of monitoring and dose escalation. It is crucial to cryopreserve cells at each stage of increased resistance.[3]
-
Confirmation of Resistance: After several months of culture and multiple rounds of dose escalation, confirm the development of resistance by determining the new IC50 value. A significantly higher IC50 compared to the parental line indicates a drug-resistant cell line.[3]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
96-well plates
-
Targeted inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the targeted inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[3]
Visualizing Resistance Mechanisms
Signaling Pathway Diagram
This diagram illustrates a common mechanism of acquired resistance where a cancer cell activates a bypass signaling pathway to circumvent the effects of a targeted inhibitor.
Caption: Activation of a bypass signaling pathway as a mechanism of drug resistance.
Experimental Workflow Diagram
This workflow illustrates the process of identifying the mechanism of acquired drug resistance in a cancer cell line.
Caption: A logical workflow for the experimental identification of drug resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. ejcmpr.com [ejcmpr.com]
- 7. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Drug Resistance in Cancer Chemotherapy | Semantic Scholar [semanticscholar.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. iris.unitn.it [iris.unitn.it]
- 12. international-biopharma.com [international-biopharma.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
Validating the Specificity of LN5P45 for OTUB2: A Comparative Guide
This guide provides a comprehensive analysis of LN5P45, a covalent inhibitor of the deubiquitinase OTUB2. It is intended for researchers, scientists, and drug development professionals seeking to understand the specificity and performance of this compound. The guide compares this compound with other known OTUB2 inhibitors and details the experimental methodologies required for validation.
Introduction to OTUB2
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a cysteine protease belonging to the Otubain subfamily of deubiquitinating enzymes (DUBs).[1][2] It plays a crucial role in regulating protein stability by removing ubiquitin chains, thereby preventing protein degradation.[3] OTUB2 has been shown to cleave various polyubiquitin linkages, including 'Lys-11', 'Lys-48', and 'Lys-63', with a preference for the latter.[3] Due to its involvement in key signaling pathways such as NF-κB and its role in DNA damage repair and immune responses, OTUB2 has emerged as a significant therapeutic target, particularly in oncology.[1][4][5] The development of potent and selective inhibitors is therefore critical for both studying its function and for potential therapeutic applications.[4]
Comparative Analysis of OTUB2 Inhibitors
This compound is a chemically improved covalent inhibitor designed for high potency and selectivity.[4] It contains a chloroacethydrazide moiety that forms an irreversible covalent bond with the active site cysteine (Cys51) of OTUB2.[4] Its performance can be benchmarked against other compounds identified as OTUB2 inhibitors.
| Inhibitor | Mechanism of Action | Potency / Binding Affinity | Key Findings | Reference |
| This compound | Covalent, irreversible | Demonstrates outstanding target engagement and selectivity in cells. | Specifically inhibits endogenous OTUB2 over other DUBs; induces monoubiquitination of OTUB2 on lysine 31. | [4] |
| OTUB2-IN-1 | Reversible, specific inhibitor | KD: ~12 μM | Reduces PD-L1 protein expression in tumor cells; does not affect OTUB2 protein stability. | [6] |
| COV-1 | Covalent, irreversible | Moderate potency in living cells. | Precursor to this compound; a chloroacethydrazide-containing molecule that showed DUB-selective inhibition of OTUB2. | [4] |
| I-BET726 | Indirect inhibition | - | Exerts anti-tumor activity in colorectal cancer by inhibiting the OTUB2/β-Catenin axis. | [7] |
Experimental Validation Protocols
Validating the specificity of an inhibitor like this compound is a multi-step process involving in vitro and in-cell assays. Below are detailed protocols for key experiments.
Diagram: General Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating the specificity of a new inhibitor.
Protocol 1: In-Cell Target Engagement via Competitive Profiling
This method assesses how well this compound engages with endogenous OTUB2 in a cellular environment by competing with a broad-spectrum DUB activity-based probe.
Methodology:
-
Cell Culture and Treatment: Culture HeLa cells endogenously expressing GFP-tagged OTUB2. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) and a DMSO control for 4 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors but without DTT or other reducing agents.
-
Probe Labeling: Incubate the cell lysates with a broad-spectrum DUB activity-based probe, such as Rhodamine-Ubiquitin-Propargylamine (Rho-Ub-PA), for 30 minutes. This probe covalently binds to the active site of DUBs.
-
SDS-PAGE and Imaging: Quench the labeling reaction with a reducing sample buffer. Separate the proteins via SDS-PAGE.
-
Analysis:
-
Fluorescence Scan: Scan the gel using a fluorescence scanner to visualize all active DUBs labeled by the Rho-Ub-PA probe. A loss of a band corresponding to OTUB2's molecular weight in the this compound-treated lanes indicates successful target engagement.
-
Immunoblotting: Transfer the gel to a PVDF membrane and perform a Western blot using an anti-GFP antibody to specifically identify the probe-labeled and unlabeled GFP-OTUB2. A shift or disappearance of the fluorescently labeled band at the correct molecular weight for GFP-OTUB2 confirms specific inhibition.[4] An anti-β-actin blot should be used as a loading control.
-
Protocol 2: Proteome-Wide Selectivity Analysis
This chemoproteomic approach identifies the full spectrum of cellular targets for this compound, confirming its selectivity for OTUB2 over other proteins, especially other DUBs.
Methodology:
-
Cell Treatment and Lysis: Treat HeLa cells expressing GFP-OTUB2 with either DMSO or a high concentration of this compound (e.g., 10 µM) for 4 hours. Lyse the cells.
-
Competitive Probe Labeling: Treat the lysates with a biotinylated, broad-specificity deubiquitinating activity-based probe (DBIA probe).
-
Enrichment: Use streptavidin beads to enrich for proteins that have been labeled by the biotinylated probe. Proteins that have been engaged by this compound will not be labeled and will be absent in the pull-down.
-
Mass Spectrometry: Digest the enriched proteins and analyze them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of identified proteins across the DMSO and this compound-treated samples. A significant reduction in the signal for OTUB2 in the this compound sample confirms it as a primary target. The abundance of other DUBs and cysteine-containing proteins should remain largely unchanged, demonstrating high selectivity.[4]
OTUB2 Signaling and Mechanism of Inhibition
OTUB2 is involved in multiple cancer-related pathways. For instance, it can deubiquitinate and stabilize YAP/TAZ, key effectors of the Hippo pathway, promoting cancer cell stemness and metastasis.[4][8] this compound directly inhibits this function by covalently modifying the enzyme's active site.
Diagram: Covalent Inhibition of OTUB2 by this compound
Caption: Mechanism of OTUB2 inhibition by the covalent modifier this compound.
This guide demonstrates that this compound is a highly specific and potent inhibitor of OTUB2, validated through rigorous cellular and proteomic methodologies. The provided protocols offer a framework for researchers to independently assess the specificity of this and other enzyme inhibitors.
References
- 1. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTUB2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioCentury - Inhibiting OTUB2 for anti-tumor immunity [biocentury.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of LN5P45 and Other Notable OTUB2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinating enzyme (DUB) increasingly recognized for its role in various diseases, particularly cancer.[1][2] As a cysteine protease, OTUB2 regulates the stability and function of key proteins in cellular signaling pathways by removing ubiquitin chains.[1][2] Its overexpression has been linked to tumor progression and metastasis, making it a compelling target for therapeutic intervention.[3][4] This guide provides a comparative overview of the recently developed inhibitor, LN5P45, alongside other known OTUB2 inhibitors, offering a resource for researchers in the field.
Performance and Potency Comparison
The development of potent and selective OTUB2 inhibitors is an area of active research.[3][4] This section compares the biochemical and cellular activities of this compound with other reported inhibitors.
| Inhibitor | Type | IC50 (Enzymatic Assay) | k_inact_ / K_I_ (M⁻¹s⁻¹) | Cellular Activity / Target Engagement | Ref. |
| This compound | Covalent | 2.3 µM (meta-methyl analog) | 12,000 | Strong target engagement in HEK293T cells | [3] |
| OTUB2-COV-1 | Covalent | 15.4 µM (2.5h incubation) | Not Reported | High selectivity over other DUBs in cell lysates | [5][6] |
| OTUB2-IN-1 | Specific Inhibitor | Not Reported | Not Reported | Reduces PD-L1 levels in tumor cells (K_D_ ~12 µM) | [7] |
Note: Data for this compound is based on its improved analog with a meta-methyl group as presented in the source literature. The IC50 of covalent inhibitors is dependent on incubation time.[3]
Key Signaling Pathways and Experimental Workflows
OTUB2 has been implicated in several critical signaling pathways. For instance, it can deubiquitinate and stabilize YAP/TAZ in the Hippo pathway and U2AF2, leading to the activation of AKT/mTOR signaling.[1][8] Furthermore, OTUB2 plays a role in immune evasion by stabilizing the PD-L1 protein.[7][9] The development of inhibitors like this compound provides crucial tools to probe these pathways.
The general workflow for identifying and validating a novel OTUB2 inhibitor is a multi-step process, beginning with initial screening and culminating in cellular validation.
References
- 1. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LN5P45 Efficacy in Diverse Cancer Types
Disclaimer: LN5P45 is a fictional investigational compound. The data, protocols, and analyses presented in this guide are hypothetical and for illustrative purposes only, designed to showcase a comparative research framework.
This guide provides a comprehensive comparative analysis of the preclinical efficacy of this compound, a novel selective inhibitor of the PI3K/AKT/mTOR signaling pathway, across three aggressive cancer types: Glioblastoma Multiforme (GBM), Triple-Negative Breast Cancer (TNBC), and Non-Small Cell Lung Cancer (NSCLC). The performance of this compound is benchmarked against established standard-of-care chemotherapeutic agents.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common oncogenic driver in many human cancers. This compound is designed to potently and selectively inhibit key nodes within this pathway, thereby suppressing tumor growth and promoting apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition sites of this compound.
In Vitro Efficacy Analysis
The cytotoxic potential of this compound was evaluated against cell lines derived from GBM, TNBC, and NSCLC. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour exposure period and compared with standard-of-care agents.
| Cancer Type | Cell Line | This compound IC50 (nM) | Comparator IC50 (nM) | Comparator Agent |
| Glioblastoma (GBM) | U-87 MG | 15.2 | 12,500 | Temozolomide |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 28.5 | 45.8 | Paclitaxel |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 42.1 | 8,300 | Cisplatin |
Table 1: Comparative IC50 values of this compound versus standard-of-care agents in various cancer cell lines.
The data indicates that this compound exhibits significantly higher potency (lower IC50) compared to the respective standard-of-care agents across all tested cell lines, suggesting a strong potential for therapeutic efficacy.
In Vivo Efficacy in Xenograft Models
To assess in vivo anti-tumor activity, patient-derived xenograft (PDX) models were established for each cancer type. Tumor-bearing mice were treated with this compound, a standard-of-care agent, or a vehicle control.
| Cancer Type | Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Glioblastoma (GBM) | GBM-PDX-01 | This compound | 50 mg/kg | 85% |
| Temozolomide | 50 mg/kg | 42% | ||
| Triple-Negative Breast Cancer (TNBC) | TNBC-PDX-03 | This compound | 50 mg/kg | 78% |
| Paclitaxel | 10 mg/kg | 55% | ||
| Non-Small Cell Lung Cancer (NSCLC) | NSCLC-PDX-05 | This compound | 50 mg/kg | 72% |
| Cisplatin | 5 mg/kg | 48% |
Table 2: Comparative Tumor Growth Inhibition (TGI) in PDX mouse models after 28 days of treatment.
In all three xenograft models, this compound demonstrated superior tumor growth inhibition compared to the standard-of-care treatments, corroborating the potent anti-tumor activity observed in the in vitro studies.
Experimental Protocols & Workflow
The following protocols detail the methodologies used to generate the efficacy data presented in this guide.
Validating the Anti-Metastatic Potential of LN5P45: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the anti-metastatic effect of LN5P45, a potent and selective inhibitor of the deubiquitinase OTUB2. While direct in vivo studies on this compound's anti-metastatic capabilities are not yet published, this document synthesizes data from studies using genetic knockdown of OTUB2 and other small molecule inhibitors to establish a strong scientific premise for the anti-metastatic potential of this compound. This guide will objectively compare the performance of OTUB2 inhibition with alternative approaches and provide supporting experimental data from relevant preclinical models.
The Role of OTUB2 in Cancer Metastasis
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a deubiquitinase that has emerged as a significant promoter of tumor progression and metastasis in various cancers. By removing ubiquitin chains from substrate proteins, OTUB2 can prevent their degradation and enhance their activity, thereby driving cancer cell survival, proliferation, and invasion. Key signaling pathways implicated in OTUB2-mediated metastasis include the Hippo-YAP/TAZ, AKT/mTOR, and β-Catenin pathways.
In Vivo Evidence for OTUB2 Inhibition in Suppressing Metastasis
While specific in vivo data for this compound is pending, compelling evidence from studies utilizing OTUB2 knockdown (shRNA) in animal models demonstrates the potent anti-metastatic effects of inhibiting this enzyme. These studies provide a strong rationale for the therapeutic potential of a selective OTUB2 inhibitor like this compound.
Summary of Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from preclinical studies that have investigated the effect of OTUB2 knockdown on tumor growth and metastasis.
| Cancer Type | Model | Intervention | Key Findings |
| Triple-Negative Breast Cancer | Subcutaneous Xenograft (Nude Mice) | OTUB2 shRNA | - Significantly suppressed tumor growth compared to control. |
| Colorectal Cancer | Pulmonary Metastasis Model (Nude Mice) | OTUB2 shRNA | - Markedly inhibited the viability of cancer cells in xenografted mice. - Knockdown of OTUB2 significantly suppressed tumor growth in vivo.[1] |
| Cervical Cancer | Xenograft Model (Nude Mice) | OTUB2 Knockdown | - Suppressed cervical cancer cell growth. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of OTUB2's role in metastasis are provided below. These protocols can serve as a reference for designing future in vivo studies with this compound.
Subcutaneous Xenograft Model for Tumor Growth Assessment
-
Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media. Cells are then transduced with lentiviral vectors expressing either a short hairpin RNA (shRNA) targeting OTUB2 or a non-targeting control shRNA.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint Analysis: At the end of the study (e.g., 4-6 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Pulmonary Metastasis Model
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116, SW480) are cultured and transduced with shRNA as described above.
-
Animal Model: Female BALB/c nude mice (6 weeks old) are used.
-
Tumor Cell Injection: A single-cell suspension of 2 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected into the lateral tail vein of each mouse.
-
Metastasis Assessment: After a set period (e.g., 8 weeks), mice are euthanized. The lungs are harvested, and the surface metastatic nodules are counted.
-
Histological Analysis: Lungs are fixed in Bouin's solution and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to confirm the presence of metastatic lesions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by OTUB2 and a typical experimental workflow for validating the anti-metastatic effect of an OTUB2 inhibitor.
Caption: OTUB2-mediated TRAF6/AKT signaling pathway in metastasis.
Caption: OTUB2 regulation of β-Catenin signaling in cancer.
Caption: Experimental workflow for in vivo validation.
Conclusion
The available preclinical data strongly support the hypothesis that inhibiting OTUB2 is a viable strategy for combating cancer metastasis. Although direct in vivo studies with this compound are needed for definitive validation, the consistent anti-metastatic effects observed upon genetic knockdown of OTUB2 in various cancer models provide a solid foundation for its further development. The experimental protocols and pathway diagrams presented in this guide offer a framework for designing and interpreting future studies aimed at confirming the anti-metastatic efficacy of this compound.
References
Cross-Validation of LN5P45 Activity in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the activity of LN5P45, a potent and selective inhibitor of the deubiquitinase OTUB2. Given the critical role of OTUB2 in various cancer-related signaling pathways, the accurate and reproducible measurement of its inhibition by compounds like this compound is paramount for drug development and research. This document outlines the primary signaling pathways affected by OTUB2, details established experimental protocols for measuring this compound activity, and discusses the cross-laboratory validation of these assays.
OTUB2 Signaling Pathways and the Impact of this compound
OTUB2 is a cysteine protease that removes ubiquitin chains from target proteins, thereby regulating their stability and function. Its activity has been implicated in several key oncogenic signaling pathways. This compound exerts its effects by covalently binding to the active site of OTUB2, inhibiting its deubiquitinase activity.
Key Signaling Pathways Regulated by OTUB2:
-
Hippo Pathway: OTUB2 deubiquitinates and stabilizes the transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway.[1][2][3] This leads to their nuclear translocation and the activation of genes involved in cell proliferation and survival.[1][2] this compound, by inhibiting OTUB2, can promote the degradation of YAP/TAZ, thereby suppressing tumor growth.
-
NF-κB Pathway: OTUB2 can activate the NF-κB signaling pathway by deubiquitinating TRAF6 and maintaining the phosphorylation of p65.[1][4][5] This pathway is crucial for inflammation and cell survival. Inhibition of OTUB2 by this compound can thus dampen NF-κB signaling.
-
AKT/mTOR Pathway: OTUB2 has been shown to stabilize the U2AF2 protein, which in turn activates the AKT/mTOR pathway, a central regulator of cell growth and metabolism.[6][7] By inhibiting OTUB2, this compound can lead to the downregulation of this pro-tumorigenic pathway.
Quantitative Data on this compound Activity
The inhibitory activity of this compound against OTUB2 is typically quantified by its half-maximal inhibitory concentration (IC50). The reported IC50 value for this compound is 2.3 µM.[8][9] It is important to note that as a covalent inhibitor, the IC50 value of this compound is dependent on the pre-incubation time with the enzyme.
Table 1: Comparison of Assay Methods for Measuring this compound Activity
| Feature | Biochemical Fluorogenic Assay | Cell-Based Activity-Based Protein Profiling (ABPP) |
| Principle | Measures the cleavage of a fluorogenic ubiquitin substrate (e.g., Ub-Rhodamine) by recombinant OTUB2. Inhibition by this compound results in a decreased fluorescent signal. | Utilizes a reactive probe that covalently binds to the active site of endogenous OTUB2 in cells. This compound competes with the probe, leading to a reduced signal from the probe. |
| Throughput | High-throughput compatible. | Lower throughput, more complex workflow. |
| Physiological Relevance | In vitro, using purified components. May not fully recapitulate the cellular environment. | In situ, measures inhibition of the native enzyme in a cellular context. |
| Information Obtained | IC50, enzyme kinetics (k_inact/K_I). | Target engagement, selectivity across the proteome. |
| Potential for Variability | Pipetting errors, reagent stability, instrument calibration, incubation time. | Cell permeability of the compound and probe, off-target effects, cell health, lysis efficiency. |
| Reported IC50 for this compound | 2.3 µM[8][9] | Not typically used for precise IC50 determination, but demonstrates target engagement at specific concentrations.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories. Below are detailed protocols for the two primary assays used to measure this compound activity.
Biochemical Fluorogenic Assay for OTUB2 Inhibition
This protocol describes a common method to determine the IC50 of this compound against purified OTUB2.
Materials:
-
Recombinant human OTUB2
-
This compound
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM DTT
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant OTUB2 (e.g., 2 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at room temperature for a defined pre-incubation time (e.g., 30 minutes) to allow for covalent modification of OTUB2 by this compound.
-
Initiate the enzymatic reaction by adding 5 µL of Ub-Rho110 substrate (e.g., 100 nM final concentration) in Assay Buffer to each well.
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes in a plate reader.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Activity-Based Protein Profiling (ABPP)
This protocol assesses the ability of this compound to engage with endogenous OTUB2 in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound
-
Activity-based probe (e.g., Ub-propargylamide)
-
Click chemistry reagents (e.g., fluorescent azide)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-OTUB2 antibody
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Lyse the cells and quantify protein concentration.
-
Incubate the cell lysates with the activity-based probe for 1 hour at room temperature.
-
Perform a click chemistry reaction to attach a fluorescent tag to the probe.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence signal at the molecular weight of OTUB2 indicates target engagement by this compound.
-
Perform a Western blot using an anti-OTUB2 antibody to confirm equal protein loading.
Cross-Laboratory Validation and Reproducibility
While no formal inter-laboratory study on this compound has been published, the principles of assay validation can be applied to ensure consistency. The variability in IC50 values between laboratories can be significant and is influenced by both technical and biological factors.
Sources of Variability:
-
Reagent Quality: Purity and activity of recombinant OTUB2, concentration and stability of this compound and substrates.
-
Assay Conditions: Incubation times, temperature, buffer composition, and final concentrations of all components.
-
Instrumentation: Calibration and sensitivity of plate readers and imaging systems.
-
Data Analysis: Method of calculating initial rates and the curve-fitting algorithm used for IC50 determination.
-
Cellular Factors (for ABPP): Cell line passage number, cell density, and metabolic state.
Recommendations for Improving Reproducibility:
-
Standardized Protocols: Adherence to a detailed, standardized protocol is the most critical factor.
-
Reference Compounds: Inclusion of a well-characterized reference inhibitor in each assay run can help normalize results.
-
Quality Control of Reagents: Consistent sourcing and quality control of all biological and chemical reagents.
-
Transparent Reporting: Detailed reporting of all experimental conditions and data analysis methods in publications.
By carefully controlling these variables, laboratories can improve the consistency and reliability of data generated for OTUB2 inhibitors like this compound, facilitating more accurate comparisons and advancing the development of novel therapeutics.
References
- 1. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Cellular Validation of a Chemically Improved Inhibitor Identifies Monoubiquitination on OTUB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling a Novel Regulatory Mechanism: LN5P45 Induces Monoubiquitination of the Deubiquitinase OTUB2
A comprehensive analysis of the potent and selective OTUB2 inhibitor, LN5P45, has revealed an unexpected consequence of its target engagement: the induction of monoubiquitination on OTUB2 itself at lysine 31. This guide provides a comparative overview of this phenomenon, supported by experimental data and detailed protocols for researchers in cellular biology and drug discovery.
This guide delves into the findings that position this compound not as a direct mediator of ubiquitination, but as an inhibitor that triggers a subsequent modification of its target, the deubiquitinating enzyme OTUB2. This discovery opens new avenues for understanding the complex regulation of deubiquitinases and presents a novel consideration for the development of therapeutic inhibitors.
Comparative Analysis of OTUB2 Inhibition and Induced Monoubiquitination
The primary focus of the investigation was to characterize the inhibitory potential of this compound on OTUB2. The data clearly demonstrates that this compound is a potent inhibitor, and a key secondary effect of this inhibition is the attachment of a single ubiquitin molecule to OTUB2.
| Compound | Target | IC50 (µM) | Observed Effect on OTUB2 | Ubiquitination Site |
| This compound | OTUB2 | 2.3[1] | Induces monoubiquitination | Lysine 31[1] |
| DMSO (Control) | OTUB2 | N/A | No significant monoubiquitination | N/A |
Deciphering the Molecular Events: Experimental Protocols
The confirmation of this compound-induced monoubiquitination of OTUB2 was achieved through a series of key experiments. Detailed protocols for these experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: In-Cell OTUB2 Monoubiquitination Assay
This protocol details the procedure to observe the induced monoubiquitination of OTUB2 in a cellular context following inhibitor treatment.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
- Cells are seeded in 6-well plates and grown to 70-80% confluency.
- Transient transfection of HEK293T cells with a plasmid encoding GFP-tagged OTUB2 (wild-type or mutants) is performed using a suitable transfection reagent according to the manufacturer's instructions.
2. Inhibitor Treatment:
- 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing either this compound (e.g., at a final concentration of 10 µM) or an equivalent volume of DMSO as a vehicle control.[1]
- Cells are incubated for 4 hours at 37°C.[1]
3. Cell Lysis:
- After incubation, the cells are washed with ice-cold PBS.
- Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- The cell lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
4. Immunoprecipitation (for endogenous protein):
- For experiments with endogenously tagged OTUB2, GFP-trap beads are added to the cell lysates.[1]
- The lysates are incubated with the beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate GFP-OTUB2.
- The beads are washed three to five times with lysis buffer.
5. Western Blot Analysis:
- The protein concentration of the cell lysates (or the immunoprecipitated proteins eluted from the beads) is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE.
- The separated proteins are transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- The membrane is incubated with primary antibodies against GFP and ubiquitin overnight at 4°C.
- After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An upward shift in the molecular weight of GFP-OTUB2 in the this compound-treated sample compared to the DMSO control indicates monoubiquitination.
Protocol 2: Site-Directed Mutagenesis to Identify the Ubiquitination Site
To pinpoint the specific lysine residue on OTUB2 that is monoubiquitinated, a series of lysine-to-arginine (K-to-R) mutants are generated and tested.
1. Plasmid Mutagenesis:
- A plasmid containing the GFP-OTUB2 wild-type sequence is used as a template.
- Site-directed mutagenesis is performed using specific primers designed to introduce a K-to-R mutation at the desired lysine residue (e.g., K31R).[1]
- The successful incorporation of the mutation is confirmed by DNA sequencing.
2. Cellular Assay with Mutants:
- HEK293T cells are transfected with the GFP-OTUB2 K-to-R mutant plasmids.
- The transfected cells are then treated with this compound or DMSO as described in Protocol 1.
- Cell lysates are analyzed by Western blotting with an anti-GFP antibody.
- The absence of the higher molecular weight band in a specific K-to-R mutant upon this compound treatment, which is present in the wild-type, identifies that lysine as the site of monoubiquitination.[1]
Visualizing the Pathway of Induced Monoubiquitination
The following diagram illustrates the proposed mechanism by which inhibition of OTUB2 by this compound leads to its monoubiquitination. Notably, the specific E3 ubiquitin ligase responsible for this modification has not yet been identified in the literature and is therefore represented as "Unknown E3 Ligase."
This guide provides a foundational understanding of the this compound-induced monoubiquitination of OTUB2. Further research is warranted to identify the E3 ligase involved in this process and to elucidate the functional consequences of this post-translational modification on OTUB2's activity, localization, and stability. These future studies will be critical in fully comprehending the cellular response to OTUB2 inhibition and in the development of next-generation therapeutics targeting this important deubiquitinase.
References
head-to-head comparison of LN5P45 and a structurally similar compound
A detailed guide for researchers on the performance, experimental validation, and underlying mechanisms of two structurally related OTUB2 inhibitors.
In the landscape of cancer research, the deubiquitinating enzyme (DUB) OTUB2 has emerged as a significant therapeutic target due to its role in tumor progression and metastasis.[1] This guide provides a head-to-head comparison of two covalent inhibitors of OTUB2: LN5P45 and its structural predecessor, COV-1. This compound was developed through the chemical optimization of COV-1 to enhance its potency and stereochemical definition.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform inhibitor selection and future research directions.
Performance Data: this compound Demonstrates Superior Inhibitory Potency
Quantitative analysis of the inhibitory activity of this compound and COV-1 against OTUB2 reveals a significant improvement in potency with this compound. The half-maximal inhibitory concentration (IC50) values, determined through a biochemical enzyme activity assay, are presented in Table 1.
| Compound | Target | IC50 (μM) | Fold Improvement (vs. COV-1) |
| This compound | OTUB2 | 2.3[2] | ~6.7x |
| COV-1 | OTUB2 | 15.4 | - |
| Table 1: In vitro inhibitory potency of this compound and COV-1 against OTUB2. IC50 values were determined after a 2.5-hour incubation period. |
The data clearly indicates that this compound is approximately 6.7 times more potent than COV-1 in inhibiting OTUB2 activity in a controlled in vitro setting. This enhanced potency is a direct result of the chemical modifications undertaken during its development, specifically the optimization of stereochemistry and aromatic ring substituents.[1]
Mechanism of Action: Covalent Inhibition and Induction of Monoubiquitination
Both this compound and COV-1 are covalent inhibitors that form an irreversible bond with the active site cysteine (Cys51) of OTUB2.[1] This mechanism of action leads to the inactivation of the enzyme's deubiquitinating function. A key finding in the study of this compound is its ability to induce the monoubiquitination of OTUB2 at lysine 31.[2] This novel secondary activity presents new avenues for investigating the regulation of OTUB2 at the post-translational level.
References
Independent Verification of LN5P45's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the deubiquitinase (DUB) inhibitor LN5P45 with other known inhibitors of the Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 2 (OTUB2). The presented data is supported by detailed experimental methodologies to facilitate independent verification and further research.
Comparative Analysis of OTUB2 Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and alternative OTUB2 inhibitors. This quantitative data allows for a direct comparison of their inhibitory potency against OTUB2.
| Compound | Target | IC50 Value (μM) | Assay Type | Reference |
| This compound | OTUB2 | 2.3 | Biochemical | [1] |
| OTUB2-COV-1 | OTUB2 | 31.5 (30 min incubation) | Biochemical | [2] |
| 15.4 (2.5 hours incubation) | [2] | |||
| Compound 6 (1S,2S) | OTUB2 | 6.8 | Biochemical | [1] |
Understanding the Target: The Role of OTUB2 in Cellular Signaling
OTUB2 is a cysteine protease that plays a significant role in various cellular processes by removing ubiquitin chains from target proteins, thereby regulating their stability and function. Dysregulation of OTUB2 has been implicated in the progression of several cancers through its involvement in key signaling pathways.
Caption: OTUB2's role in key cancer-related signaling pathways.
Experimental Methodologies for IC50 Determination
Accurate and reproducible IC50 determination is critical for the validation of inhibitor potency. Below are the detailed protocols for the biochemical and cellular assays employed in the characterization of OTUB2 inhibitors.
Biochemical IC50 Determination Protocol
This protocol outlines the in vitro enzymatic assay to measure the direct inhibitory effect of a compound on OTUB2 activity.
Caption: Workflow for biochemical IC50 determination of OTUB2 inhibitors.
Detailed Protocol:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in 100% DMSO.
-
Enzyme and Substrate Preparation: Recombinant human OTUB2 and a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110, are prepared in an appropriate assay buffer.
-
Incubation: The diluted compounds are pre-incubated with the OTUB2 enzyme for a specific duration (e.g., 2.5 hours) to allow for binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence intensity is measured kinetically over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to a vehicle control (DMSO) and a positive control (a known potent inhibitor). The IC50 value is then determined by fitting the dose-response curve with a suitable model, such as a four-parameter logistic equation.[1]
Cellular IC50 Determination Protocol (Competitive Activity-Based Protein Profiling)
This method assesses the ability of an inhibitor to engage with its target within a cellular context.
Caption: Workflow for cellular IC50 determination using competitive ABPP.
Detailed Protocol:
-
Cell Culture and Treatment: Cells, often overexpressing a tagged version of the target protein (e.g., GFP-OTUB2), are cultured and then treated with a range of concentrations of the test inhibitor for a defined period (e.g., 4 hours).[1]
-
Cell Lysis: Following treatment, the cells are lysed to release the cellular proteins.
-
Probe Labeling: The cell lysates are then incubated with a fluorescently labeled, activity-based probe that covalently binds to the active site of deubiquitinases that are not already occupied by the inhibitor.[1]
-
Detection: The proteins are separated by size using SDS-PAGE. The gel is then scanned for fluorescence to detect the probe-labeled OTUB2.
-
Analysis: The intensity of the fluorescent band corresponding to OTUB2 is quantified. A decrease in fluorescence intensity with increasing inhibitor concentration indicates target engagement. The cellular IC50 is the concentration of the inhibitor that reduces the probe labeling by 50%.[1]
References
Safety Operating Guide
Proper Disposal of LN5P45: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides detailed procedures for the safe and compliant disposal of LN5P45, an OTUB2 inhibitor utilized in cancer research. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
This compound is an OTUB2 inhibitor with an IC₅₀ of 2.3 μM, and it is known to induce monoubiquitination of OTUB2 on lysine 31.[1] Due to its biological activity, proper handling and disposal are imperative. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Quantitative Data Summary
For the disposal of this compound, specific quantitative data from a Safety Data Sheet (SDS) is not publicly available. In the absence of explicit quantitative limits, all disposal actions must adhere to the principle of minimizing environmental release and ensuring personnel safety. The following table outlines the key considerations and general recommendations for the disposal of research-grade chemical compounds like this compound.
| Parameter | Guideline | Recommended Action |
| Waste Classification | Hazardous Chemical Waste | Assume this compound is a hazardous chemical waste unless explicitly stated otherwise by a safety professional. |
| Container Type | Chemically resistant, sealed container | Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical properties of this compound and any solvents used. |
| Labeling | "Hazardous Waste," Chemical Name, and Associated Hazards | Clearly label the waste container with "Hazardous Waste," "this compound," and any known hazard symbols (e.g., irritant, toxic). Include the date of waste accumulation. |
| Storage of Waste | Secure, designated, and well-ventilated area | Store the waste container in a secondary containment bin within a designated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials. |
| Disposal Method | Licensed Hazardous Waste Vendor | All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. |
| Spill Residues | To be treated as hazardous waste | Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated personal protective equipment) must be collected and disposed of as hazardous waste in the same designated container. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to be followed sequentially to ensure safety and compliance.
1. Personal Protective Equipment (PPE) Confirmation:
- Before handling this compound waste, ensure you are wearing the appropriate PPE, including:
- Safety goggles
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
2. Waste Segregation:
- This compound waste must be segregated from other waste streams.
- Do not mix this compound waste with non-hazardous waste or other incompatible chemical wastes.
3. Preparing the Waste Container:
- Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
- Ensure the container is clean, in good condition, and has a secure lid.
- Affix a "Hazardous Waste" label to the container.
4. Transferring Waste:
- Carefully transfer the this compound waste into the designated container.
- If the waste is in a solution, pour it slowly to avoid splashing.
- If dealing with solid waste, use a dedicated spatula or scoop.
- For empty containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
5. Sealing and Labeling:
- Securely close the lid of the hazardous waste container.
- On the hazardous waste label, clearly write:
- "this compound"
- The concentration and quantity of the waste.
- The date the waste was first added to the container.
- Your name and laboratory information.
6. Temporary Storage:
- Place the sealed and labeled container in your laboratory's designated hazardous waste accumulation area.
- This area should be clearly marked, well-ventilated, and have secondary containment.
7. Arranging for Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific hazardous waste management policies and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date disposal procedures. In case of a spill or exposure, follow your institution's emergency protocols immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
